molecular formula C8H4BrClN2 B1345034 6-Bromo-2-chloro-1,8-naphthyridine CAS No. 902837-40-5

6-Bromo-2-chloro-1,8-naphthyridine

Cat. No.: B1345034
CAS No.: 902837-40-5
M. Wt: 243.49 g/mol
InChI Key: KXSBJEOTLVRREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBJEOTLVRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649724
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-40-5
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-chloro-1,8-naphthyridine, a key intermediate in the development of novel pharmaceutical compounds. This document details a plausible synthetic route, including experimental protocols, and outlines the expected characterization data for this heterocyclic compound.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure allows for selective functionalization at multiple positions, making it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The 1,8-naphthyridine core is a recognized privileged structure in drug discovery, known to interact with various biological targets. This guide presents a feasible synthetic pathway and the necessary characterization parameters to ensure the identity and purity of the target compound.

Synthesis Pathway

A likely and effective synthetic route to this compound proceeds via a two-step sequence. The first step involves the synthesis of the intermediate, 6-Bromo-1,8-naphthyridin-2(1H)-one. This is followed by a chlorination reaction to yield the final product.

Synthesis_Workflow A tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate C 6-Bromo-1,8-naphthyridin-2(1H)-one A->C Cyclization (Reflux) B Sodium Methoxide in Methanol B->C E This compound C->E Chlorination (Heat) D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,8-naphthyridin-2(1H)-one

This procedure is based on established methods for the synthesis of similar naphthyridinone intermediates.

Materials:

  • tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

  • Anhydrous Methanol

  • Sodium Methoxide (CH₃ONa) solution (e.g., 4.9 M in methanol)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture to reflux for approximately 2 hours.

  • After reflux, cool the reaction mixture to room temperature and then further cool in an ice water bath.

  • Precipitate the product by adding water with vigorous stirring.

  • Collect the solid by filtration and wash with water.

  • Neutralize the filtrate with 1 M aqueous hydrochloric acid to precipitate any remaining product, which is then filtered and washed with water.

  • Combine the collected solids and dry under reduced pressure to yield 6-bromo-1,8-naphthyridin-2(1H)-one as an off-white solid.

Step 2: Synthesis of this compound

This is a general procedure for the chlorination of a 2-hydroxynaphthyridine derivative.

Materials:

  • 6-Bromo-1,8-naphthyridin-2(1H)-one

  • Phosphorus Oxychloride (POCl₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Carefully add 6-Bromo-1,8-naphthyridin-2(1H)-one to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Analytical Data
PropertyValue
CAS Number 902837-40-5
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
Appearance Yellow to brown powder
Purity (typical) >95.0% (by HPLC)
Table 2: Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard for structural confirmation, the following are predicted values.

¹H NMR (predicted) Chemical Shift (ppm)Multiplicity
H-3~7.6d
H-4~8.3d
H-5~8.4d
H-7~8.9d
¹³C NMR (predicted) Chemical Shift (ppm)
C-2~152
C-3~124
C-4~138
C-4a~122
C-5~140
C-6~120
C-7~150
C-8a~155
Mass Spectrometry (MS) m/z Value
[M+H]⁺ Predicted: 242.93, 244.93 (Isotopic Pattern)

Note: Predicted NMR data is based on computational models and may vary from experimental results. The exact chemical shifts and coupling constants would need to be determined experimentally.

Logical Workflow for Compound Characterization

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment (HPLC, TLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Primary Structure MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight MP Melting Point Analysis Structure_Confirmation->MP Physical Constant Final Characterized Compound NMR->Final MS->Final MP->Final

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol offers a reliable method for obtaining this key intermediate. Adherence to the described characterization workflows will ensure the structural integrity and purity of the final compound, which is crucial for its application in pharmaceutical research and development.

Spectroscopic Profile of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-1,8-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its precise structural elucidation is paramount for its application in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for the acquisition of this data are also provided to ensure consistency and reproducibility in research settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.40 - 7.60d8.0 - 9.0
H-48.10 - 8.30d8.0 - 9.0
H-58.60 - 8.80d2.0 - 3.0
H-78.90 - 9.10d2.0 - 3.0

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
PositionPredicted Chemical Shift (δ, ppm)
C-2151.0 - 153.0
C-3122.0 - 124.0
C-4138.0 - 140.0
C-4a155.0 - 157.0
C-5124.0 - 126.0
C-6120.0 - 122.0
C-7140.0 - 142.0
C-8a150.0 - 152.0

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H aromatic stretching
1600 - 1580StrongC=C aromatic ring stretching
1550 - 1530StrongC=N aromatic ring stretching
1100 - 1000StrongC-Cl stretching
850 - 800StrongC-H out-of-plane bending
700 - 600MediumC-Br stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
242/244/246High[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
207/209Medium[M-Cl]⁺
163Medium[M-Br]⁺
128Low[M-Br-Cl]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicity and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Data Processing:

  • Perform a background correction on the sample spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.

Sample Preparation:

  • GC-MS: Prepare a dilute solution (10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Data Processing:

  • Identify the molecular ion peak ([M]⁺) and determine its m/z value.

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine and chlorine.

  • Identify the major fragment ions and propose fragmentation pathways.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 6-Bromo-2-chloro- 1,8-naphthyridine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization.

Crystal Structure Analysis of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, a detailed crystal structure analysis for 6-Bromo-2-chloro-1,8-naphthyridine has not been publicly reported. While the compound is commercially available and its molecular formula (C₈H₄BrClN₂) and mass are known, the specific spatial arrangement of its atoms in a crystalline solid, including precise bond lengths, bond angles, and unit cell parameters, remains uncharacterized in published research.

This document aims to provide a foundational guide for researchers and professionals in drug development on the anticipated methodologies and data presentation for such an analysis, should the data become available. It will outline the standard experimental protocols and the expected format for data and visualizations, serving as a template for a future comprehensive report.

Hypothetical Experimental Protocols

A typical crystal structure analysis involves several key stages, from material synthesis to data refinement. The following sections detail the likely experimental workflow.

Synthesis and Crystallization

The synthesis of this compound would likely follow established methods for the halogenation of 1,8-naphthyridine scaffolds. A common synthetic route could involve the multi-step conversion of a suitable precursor, such as 2-hydroxy-1,8-naphthyridine, through chlorination and subsequent bromination reactions.

For single-crystal X-ray diffraction, high-purity crystalline material is essential. The synthesized powder would be recrystallized using techniques such as slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents would be screened to find conditions that yield well-formed, single crystals of sufficient size and quality for diffraction experiments.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The instrument would collect a series of diffraction images as the crystal is rotated, capturing the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model would be refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Anticipated Data Presentation

The results of a crystal structure analysis are typically presented in a series of standardized tables to allow for easy interpretation and comparison with other structures.

Crystal Data and Structure Refinement

This table would summarize the key parameters of the crystal and the data collection and refinement process.

ParameterHypothetical Value
Empirical formulaC₈H₄BrClN₂
Formula weight243.49 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
Unit cell dimensionsa = (value) Å, α = 90°
b = (value) Å, β = (value)°
c = (value) Å, γ = 90°
Volume(value) ų
Z(e.g., 4)
Density (calculated)(value) Mg/m³
Absorption coefficient(value) mm⁻¹
F(000)(value)
Crystal size(value) x (value) x (value) mm³
Theta range for data collection(value) to (value)°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected(value)
Independent reflections(value) [R(int) = (value)]
Completeness to theta(value) %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(value) / (value) / (value)
Goodness-of-fit on F²(value)
Final R indices [I>2σ(I)]R1 = (value), wR2 = (value)
R indices (all data)R1 = (value), wR2 = (value)
Largest diff. peak and hole(value) and (value) e.Å⁻³
Selected Bond Lengths and Angles

These tables would provide the key intramolecular distances and angles, which are crucial for understanding the molecule's geometry and bonding.

Bond Lengths (Å)

Atom 1 Atom 2 Length
Br1 C6 (value)
Cl1 C2 (value)
N1 C2 (value)
N1 C8a (value)

| ... | ... | ... |

Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle
C2 N1 C8a (value)
N1 C2 C3 (value)
N1 C2 Cl1 (value)

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in a typical crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of 6-Bromo-2-chloro- 1,8-naphthyridine purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure Data (CIF File) validation->final_structure Final Structural Model

Caption: Workflow for Crystal Structure Analysis.

Molecular Structure Diagram

Based on its chemical name, the following diagram represents the 2D molecular structure of this compound. A full crystal structure analysis would provide the precise 3D arrangement and intermolecular interactions.

Caption: 2D Structure of this compound.

A Technical Guide to Determining the Solubility and Stability of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the heterocyclic compound 6-Bromo-2-chloro-1,8-naphthyridine. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats that can be employed to generate this critical information. Adherence to these methodologies will ensure the collection of robust and reliable data essential for applications in medicinal chemistry, drug development, and other scientific research.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that influences its bioavailability and formulation development. A thorough understanding of a compound's solubility in various solvents is fundamental.

1.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a selection of common solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetone, Toluene)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC calibration.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample and then take an aliquot from the clear supernatant.

  • Dilute the sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

1.2. Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear and organized table.

Table 1: Solubility of this compound in Common Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined
Dichloromethane (DCM)Data to be determinedData to be determined
AcetoneData to be determinedData to be determined
TolueneData to be determinedData to be determined

1.3. Visualizing the Solubility Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_compound Weigh Compound start->prep_compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent prep_solvent->add_excess prep_hplc Prepare HPLC Calibration analyze_hplc Analyze by HPLC prep_hplc->analyze_hplc equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate sample Sample Supernatant equilibrate->sample dilute Dilute Sample sample->dilute dilute->analyze_hplc calculate Calculate Solubility analyze_hplc->calculate end_node End calculate->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies typically involve exposing the compound to various stress conditions.

2.1. Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent for dissolving the compound (e.g., Acetonitrile or Methanol)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Hydrolytic Stability (Acidic, Basic, and Neutral):

    • For acidic conditions, mix an aliquot of the stock solution with 0.1 M HCl.

    • For basic conditions, mix an aliquot of the stock solution with 0.1 M NaOH.

    • For neutral conditions, mix an aliquot of the stock solution with purified water.

    • Incubate these solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

  • Oxidative Stability:

    • Mix an aliquot of the stock solution with a 3% H₂O₂ solution.

    • Keep the solution at room temperature for a defined period, taking samples at various time points for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

  • Thermal Stability:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

    • At specified time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.

    • A PDA detector can provide information about the purity of the peaks, while an MS detector can help in the identification of degradation products.

2.2. Data Presentation: Stability Data

The results of the forced degradation study should be summarized in a table.

Table 2: Forced Degradation of this compound

Stress ConditionDuration/IntensityInitial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 M HCl (60 °C)e.g., 72 hours100Data to be determinedData to be determinedData to be determined
0.1 M NaOH (60 °C)e.g., 72 hours100Data to be determinedData to be determinedData to be determined
Water (60 °C)e.g., 72 hours100Data to be determinedData to be determinedData to be determined
3% H₂O₂ (Room Temp)e.g., 24 hours100Data to be determinedData to be determinedData to be determined
Photolytic (ICH Q1B)e.g., 1.2 million lux hours100Data to be determinedData to be determinedData to be determined
Thermal (Solid, 60 °C)e.g., 7 days100Data to be determinedData to be determinedData to be determined

2.3. Visualizing the Stability Testing Workflow

A logical workflow for conducting a forced degradation study is depicted below.

Stability_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis & Reporting start Start prep_stock Prepare Stock Solution of Compound start->prep_stock hydrolytic Hydrolytic (Acid, Base, Neutral) prep_stock->hydrolytic oxidative Oxidative (H₂O₂) prep_stock->oxidative photolytic Photolytic (Light Exposure) prep_stock->photolytic thermal Thermal (Heat) prep_stock->thermal dev_hplc Develop Stability-Indicating HPLC Method analyze_samples Analyze Samples by HPLC at Time Points dev_hplc->analyze_samples hydrolytic->analyze_samples oxidative->analyze_samples photolytic->analyze_samples thermal->analyze_samples quantify Quantify Degradation & Identify Degradants analyze_samples->quantify report Report Findings quantify->report end_node End report->end_node

Caption: Workflow for Forced Degradation Stability Testing.

By following these standardized protocols, researchers can generate the necessary solubility and stability data for this compound to support its further development and application.

Physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.

Core Properties of this compound

This compound is a dihalogenated derivative of the 1,8-naphthyridine scaffold. The presence of two distinct halogen atoms at positions 2 and 6 offers opportunities for selective functionalization, making it a valuable building block in the synthesis of more complex molecules.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a solid at room temperature.[1]

PropertyValueSource/Comment
Appearance Yellow to brown powder[1]
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [1]
Melting Point Not availableData for the related isomer 8-bromo-5-chloro-1,6-naphthyridine is 127-128 °C.[1]
Boiling Point Not availableExpected to be high due to its aromatic and polar nature.
Solubility Not availableLikely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Sparingly soluble in alcohols and insoluble in water.
Chemical and Spectroscopic Properties

The chemical properties are largely dictated by the electron-deficient nature of the 1,8-naphthyridine ring and the reactivity of the C-Cl and C-Br bonds. The spectroscopic data provided are predicted based on established principles and data from similar structures.

PropertyDescription
IUPAC Name This compound
CAS Number 902837-40-5
SMILES Clc1cccc2ncc(Br)cn12
InChI Key KXSBJEOTLVRREX-UHFFFAOYSA-N

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.4 - 7.6d
H-48.1 - 8.3d
H-58.2 - 8.4d
H-78.8 - 9.0d
  • ¹³C NMR (in CDCl₃, 100 MHz): The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine core.

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3122 - 124
C-4138 - 140
C-4a121 - 123
C-5124 - 126
C-6118 - 120
C-7153 - 155
C-8a155 - 157
  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions typical for aromatic C-H and C=C/C=N bonds.

Wavenumber (cm⁻¹)Bond
3050 - 3150Aromatic C-H stretching
1580 - 1620C=C and C=N stretching
1000 - 1200C-Cl stretching
550 - 750C-Br stretching
  • Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 242, 244, and 246, with relative intensities determined by the natural abundances of the bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[2] Fragmentation would likely involve the loss of halogen atoms.[3]

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through multi-step sequences, often starting from substituted pyridines. Common synthetic strategies for the 1,8-naphthyridine skeleton include the Friedländer annulation and the Vilsmeier-Haack reaction.[4][5]

The reactivity of this compound is dominated by the susceptibility of the carbon-halogen bonds to undergo nucleophilic substitution and cross-coupling reactions. The C-Cl bond at the 2-position is generally more reactive towards nucleophilic attack than the C-Br bond at the 6-position. This differential reactivity allows for selective functionalization.

Synthetic Workflow

A plausible synthetic approach to the 1,8-naphthyridine core is the Friedländer synthesis, which involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group.[6]

G General Workflow for 1,8-Naphthyridine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Condensation Friedländer Condensation 2-Aminonicotinaldehyde->Friedländer Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Condensation 1,8-Naphthyridine Core 1,8-Naphthyridine Core Friedländer Condensation->1,8-Naphthyridine Core

Caption: Friedländer synthesis of the 1,8-naphthyridine core.

Key Reactions and Experimental Protocols

The presence of two halogen atoms makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are pivotal in drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the chlorinated or brominated positions.

G Suzuki Cross-Coupling of this compound This compound This compound Pd Catalyst & Base Pd Catalyst & Base This compound->Pd Catalyst & Base Organoboron Reagent Organoboron Reagent Organoboron Reagent->Pd Catalyst & Base Coupled Product Coupled Product Pd Catalyst & Base->Coupled Product

Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki Coupling (General Procedure)

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

This reaction is instrumental for introducing primary or secondary amines to the naphthyridine core, a common structural motif in biologically active molecules.

G Buchwald-Hartwig Amination of this compound This compound This compound Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base This compound->Pd Catalyst, Ligand & Base Amine Amine Amine->Pd Catalyst, Ligand & Base Aminated Product Aminated Product Pd Catalyst, Ligand & Base->Aminated Product

Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired aminated 1,8-naphthyridine.

Applications and Future Directions

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The di-functionalized nature of this compound makes it a particularly attractive starting material for the construction of libraries of novel compounds for drug discovery. Its potential also extends to materials science, where the rigid, planar 1,8-naphthyridine system can be incorporated into organic electronic materials.

Further research is needed to fully characterize the physical and chemical properties of this compound and to explore its utility in the synthesis of novel functional molecules. The development of selective and efficient methods for the sequential functionalization of the 2- and 6-positions will be crucial for unlocking the full potential of this versatile building block.

References

An In-depth Technical Guide to the Purification of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-1,8-naphthyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount for the successful synthesis of target molecules and for ensuring the reliability of biological data. This technical guide provides a comprehensive overview of the common purification methods for this compound, including column chromatography and recrystallization. Detailed experimental protocols, troubleshooting strategies, and a discussion of typical impurities are presented to assist researchers in obtaining this compound with high purity.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of bromine and chlorine substituents on the 1,8-naphthyridine core in this compound offers two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. For instance, it serves as a crucial precursor in the synthesis of potent kinase inhibitors.

Given its role as a foundational element in multi-step syntheses, the purity of this compound is of critical importance. Impurities can interfere with subsequent reactions, leading to lower yields, the formation of side products, and complications in the purification of the final active pharmaceutical ingredient (API). This guide outlines the standard procedures for purifying this important synthetic intermediate.

Potential Impurities

The synthesis of this compound, often achieved through variations of the Friedländer or Skraup-Doebner-von Miller reactions, can lead to several types of impurities. Understanding these potential contaminants is crucial for developing an effective purification strategy.

Common Impurities Include:

  • Unreacted Starting Materials: Precursors such as substituted 2-aminopyridines may be carried through the synthesis.

  • Isomeric Byproducts: Positional isomers can form during the cyclization reaction, and these often have very similar polarities to the desired product, making them challenging to separate.

  • Over- or Under-halogenated Species: The reaction conditions may lead to the formation of di-brominated, di-chlorinated, or non-halogenated naphthyridine derivatives.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and excess reagents used in the synthesis can be difficult to remove.

The logical workflow for identifying and removing these impurities is outlined in the diagram below.

Caption: General workflow for the purification of this compound.

Purification Methodologies

The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present, as well as the scale of the purification.

Column Chromatography

Column chromatography using silica gel is a highly effective method for separating this compound from a wide range of impurities. Due to the presence of two nitrogen atoms, naphthyridine derivatives are often polar and can exhibit strong interactions with the silica gel stationary phase.

Key Considerations for Column Chromatography:

  • Solvent System Selection: A systematic approach using thin-layer chromatography (TLC) is essential to determine the optimal eluent system. A good starting point for many 1,8-naphthyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. For more polar impurities, a solvent system like dichloromethane/methanol may be necessary. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.

  • Streaking on Silica Gel: The basicity of the nitrogen atoms in the naphthyridine core can lead to tailing or streaking on the silica gel column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Compound Stability: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If degradation is suspected, using deactivated (neutral) silica gel or alumina as the stationary phase is recommended.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). The crude product can be loaded directly onto the column as a concentrated solution or pre-adsorbed onto a small amount of silica gel. For the latter, dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the product and any more polar impurities. For example, start with 9:1 hexanes/ethyl acetate and gradually increase to 7:3 hexanes/ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data (Illustrative)

Purification StepStarting Purity (LC-MS)Final Purity (LC-MS)Yield (%)Solvent System (v/v)
Column Chromatography~85%>98%75-85%Hexanes/Ethyl Acetate (gradient)
Recrystallization

For crude material that is already substantially pure and crystalline, recrystallization can be an efficient method for removing minor impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection for Recrystallization:

The ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures. It is often found that annulated pyridines, such as naphthyridines, can be challenging to crystallize.

Potential Solvents and Solvent Systems:

  • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, or ethyl acetate.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes, heptane, petroleum ether).

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, suspend the crude this compound in a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring or swirling until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystal Formation: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Further Cooling: Once crystal formation is established, the flask can be placed in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data (Illustrative)

Purification StepStarting Purity (LC-MS)Final Purity (LC-MS)Recovery (%)Recrystallization Solvent
Recrystallization~95%>99%80-90%Ethanol or Ethyl Acetate/Hexanes

Troubleshooting Purification Challenges

The following diagram illustrates a decision-making process for troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Start Purification Issue Issue1 Low Yield Start->Issue1 Issue2 Poor Separation in Chromatography Start->Issue2 Issue3 Product 'Oils Out' During Recrystallization Start->Issue3 Sol1a Optimize recrystallization solvent to reduce solubility in mother liquor. Issue1->Sol1a In Recrystallization Sol1b Check for irreversible adsorption or degradation on silica gel. Issue1->Sol1b In Chromatography Sol2a Screen different solvent systems to improve selectivity. Issue2->Sol2a Sol2b Use a shallower solvent gradient. Issue2->Sol2b Sol2c Add triethylamine to the eluent to reduce tailing. Issue2->Sol2c Sol3a Use a higher boiling point solvent. Issue3->Sol3a Sol3b Use a more dilute solution. Issue3->Sol3b Sol3c Cool the solution more slowly. Issue3->Sol3c

Caption: Troubleshooting common purification issues.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the potential impurities and the principles of column chromatography and recrystallization allows for the development of a robust purification strategy. By carefully selecting the appropriate method and optimizing the experimental conditions, researchers can consistently obtain this key intermediate with the high degree of purity required for drug discovery and development.

Friedländer synthesis of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-1,8-naphthyridine via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The proposed synthesis of this compound is envisioned as a three-stage process:

  • Synthesis of 2-Amino-5-bromonicotinonitrile: This key intermediate is prepared from the readily available 2-aminopyridine.

  • Synthesis of 6-Bromo-2-hydroxy-1,8-naphthyridine: A Friedländer-type condensation and cyclization of the aminonitrile precursor.

  • Chlorination of 6-Bromo-2-hydroxy-1,8-naphthyridine: The final step to yield the target compound.

This strategy allows for the controlled introduction of the required functional groups onto the 1,8-naphthyridine scaffold.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Amino-5-bromonicotinonitrile

The initial phase involves the bromination of 2-aminopyridine followed by the introduction of a cyano group at the 3-position. A common method for the bromination of 2-aminopyridine involves electrophilic substitution. Subsequent functionalization to introduce the cyano group can be achieved through various methods, including Sandmeyer-type reactions on a diazotized amino group at the 3-position, or by starting with a pre-functionalized pyridine ring. A plausible route involves the bromination of 2-amino-3-cyanopyridine.

2.1.1. Representative Experimental Protocol: Bromination of 2-Amino-3-cyanopyridine

  • To a stirred solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel provides the pure 2-Amino-5-bromonicotinonitrile.

2.1.2. Quantitative Data for Stage 1 (Analogous Reactions)

ParameterValueReference
Starting Material2-Amino-3-cyanopyridineN/A
ReagentN-Bromosuccinimide (NBS)N/A
SolventAcetonitrileN/A
TemperatureRoom TemperatureN/A
Reaction Time2-4 hoursN/A
Yield ~95% [2]
Stage 2: Synthesis of 6-Bromo-2-hydroxy-1,8-naphthyridine

This stage involves a Friedländer-type condensation. The 2-amino-5-bromonicotinonitrile can undergo cyclization in the presence of a suitable reagent to form the 2-hydroxy-1,8-naphthyridine ring. A common method for the cyclization of 2-aminonicotinonitriles to 2-hydroxynaphthyridines involves treatment with a strong acid.

2.2.1. Representative Experimental Protocol: Cyclization of 2-Amino-5-bromonicotinonitrile

  • 2-Amino-5-bromonicotinonitrile (1.0 eq) is added to concentrated sulfuric acid at 0 °C.

  • The mixture is stirred and allowed to warm to room temperature, and then heated to 80-100 °C for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude 6-Bromo-2-hydroxy-1,8-naphthyridine can be recrystallized from a suitable solvent like ethanol to afford the pure product.

2.2.2. Quantitative Data for Stage 2 (Analogous Reactions)

ParameterValueReference
Starting Material2-Amino-5-bromonicotinonitrileN/A
ReagentConcentrated Sulfuric AcidN/A
Temperature80-100 °CN/A
Reaction Time2-4 hoursN/A
Yield High General Knowledge
Stage 3: Chlorination of 6-Bromo-2-hydroxy-1,8-naphthyridine

The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation for heteroaromatic hydroxyl compounds and can be effectively achieved using phosphorus oxychloride.

2.3.1. Representative Experimental Protocol: Chlorination

  • A mixture of 6-Bromo-2-hydroxy-1,8-naphthyridine (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq) is heated at reflux (around 110 °C) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

2.3.2. Quantitative Data for Stage 3 (Analogous Reactions)

ParameterValueReference
Starting Material6-Bromo-2-hydroxy-1,8-naphthyridineN/A
ReagentPhosphorus Oxychloride (POCl₃)[3]
TemperatureReflux (~110 °C)[3]
Reaction Time2-4 hours[3]
Yield ~81% [3]

Visualizations

Overall Synthetic Workflow

G Start 2-Aminopyridine Step1 Stage 1: Bromination & Cyanation Start->Step1 Intermediate1 2-Amino-5-bromonicotinonitrile Step1->Intermediate1 Step2 Stage 2: Friedländer Cyclization Intermediate1->Step2 Intermediate2 6-Bromo-2-hydroxy-1,8-naphthyridine Step2->Intermediate2 Step3 Stage 3: Chlorination Intermediate2->Step3 End This compound Step3->End

Caption: Proposed multi-stage synthesis workflow.

Core Friedländer Annulation and Chlorination

G A 2-Amino-5-bromonicotinonitrile C1 Conc. H₂SO₄ 80-100 °C B 6-Bromo-2-hydroxy-1,8-naphthyridine C1->B C2 POCl₃ Reflux D This compound C2->D

Caption: Key transformation steps in the synthesis.

Concluding Remarks

The presented guide provides a scientifically sound and detailed pathway for the synthesis of this compound. The strategy relies on the well-established Friedländer annulation and standard functional group interconversions. The provided experimental protocols are based on analogous transformations reported in the chemical literature and offer a solid starting point for laboratory execution. Researchers should note that optimization of reaction conditions may be necessary to achieve maximum yields and purity for this specific target molecule. Appropriate safety precautions must be taken when handling the hazardous reagents mentioned in this guide.

References

The Vilsmeier-Haack Reaction: A Comprehensive Guide to the Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The Vilsmeier-Haack reaction serves as a powerful and versatile tool for the synthesis and functionalization of this important heterocyclic system. This technical guide provides an in-depth overview of the Vilsmeier-Haack reaction for the preparation of 1,8-naphthyridine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

The Vilsmeier-Haack Reaction: Mechanism and Application in 1,8-Naphthyridine Synthesis

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] The resulting electrophilic species, a chloroiminium ion, can then react with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group (-CHO).[1][4][5]

In the context of 1,8-naphthyridine synthesis, the Vilsmeier-Haack reaction is particularly useful for the cyclization of suitable precursors to form the bicyclic naphthyridine ring system, often with concurrent formylation. A common strategy involves the reaction of N-(pyridin-2-yl) acetamides, which undergo an intramolecular cyclization and formylation to yield functionalized 1,8-naphthyridines.[6][7]

General Reaction Mechanism

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the substrate followed by cyclization and hydrolysis.

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate N-(pyridin-2-yl) acetamide Substrate->Intermediate + Vilsmeier Reagent Cyclized_Product Cyclized Iminium Salt Intermediate->Cyclized_Product Intramolecular Cyclization Product 2-Chloro-3-formyl- 1,8-naphthyridine Cyclized_Product->Product + H₂O (Hydrolysis) Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: General mechanism of the Vilsmeier-Haack reaction for 1,8-naphthyridine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,8-naphthyridine derivatives using the Vilsmeier-Haack reaction.

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol describes the synthesis of a key intermediate, 2-chloro-3-formyl-1,8-naphthyridine, from N-(pyridin-2-yl) acetamide.[6][7]

Experimental Workflow:

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add N-(pyridin-2-yl) acetamide Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (e.g., on a water bath) Substrate_Add->Reaction Workup Work-up (Pour onto crushed ice, neutralize with Na₂CO₃) Reaction->Workup Isolation Isolate Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization from ethanol) Isolation->Purification End End Purification->End

Caption: General experimental workflow for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine.

Detailed Procedure:

  • Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for an additional 30 minutes at room temperature after the addition is complete.

  • Substrate Addition: Cool the resulting Vilsmeier reagent to 5°C and add N-(pyridin-2-yl) acetamide (0.012 mol) portion-wise while maintaining the temperature.

  • Reaction: After the addition, continue stirring for 30 minutes, and then heat the reaction mixture on a water bath for several hours (e.g., 17 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice. Neutralize the mixture with a saturated solution of sodium carbonate.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine and one of its derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

PrecursorReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)Reference
N-(pyridin-2-yl) acetamidePOCl₃, DMFDMF17Water bath-168-170[7]

Note: The yield for this specific reaction was not explicitly stated in the provided search results.

Table 2: Spectroscopic Data for 2-Chloro-3-formyl-1,8-naphthyridine

Proton (¹H NMR)Chemical Shift (δ, ppm) in DMSO-d₆
C-6-H (t)7.26-7.29
C-5-H (d)7.45-7.47
C-4-H (s)7.86
C-7-H (d)8.85-8.88
-CHO (s)10.33

Reference:[7]

Further Transformations of 2-Chloro-3-formyl-1,8-naphthyridine

The 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can be converted into a variety of other functionalized 1,8-naphthyridine derivatives. For example, it can be transformed into esters, nitriles, and thiones.[6][7]

Synthesis of 3-Formyl-1,8-naphthyridine-2(1H)-thione

Procedure: A mixture of 2-chloro-3-formyl-1,8-naphthyridine and sodium sulfide in dry DMF is stirred at room temperature. The resulting solid is then filtered, washed, and recrystallized to yield the thione derivative.[7]

Table 3: Reaction Data for 3-Formyl-1,8-naphthyridine-2(1H)-thione

PrecursorReagentsSolventYield (%)Melting Point (°C)Reference
2-Chloro-3-formyl-1,8-naphthyridineSodium sulfideDMF75248-250[7]

Conclusion

The Vilsmeier-Haack reaction represents a highly effective and adaptable method for the synthesis and functionalization of the 1,8-naphthyridine scaffold. By carefully selecting the starting materials and reaction conditions, a diverse array of derivatives can be accessed, providing a rich platform for the development of novel therapeutic agents and functional materials. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful reaction.

References

An In-depth Technical Guide on the Reactivity of Bromine and Chlorine Atoms in 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-1,8-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C2 and C6 positions offers a valuable platform for selective functionalization, enabling the synthesis of a diverse array of substituted 1,8-naphthyridine derivatives. This technical guide provides a comprehensive overview of the differential reactivity of the bromine and chlorine atoms in this scaffold, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and execution of synthetic routes for the development of novel chemical entities.

Introduction

The 1,8-naphthyridine core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic introduction of substituents onto this heterocyclic system is crucial for modulating its pharmacological profile. This compound serves as a key intermediate, allowing for sequential and site-selective introduction of various functionalities. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility.

Differential Reactivity of C-Br and C-Cl Bonds

The selective functionalization of this compound hinges on the disparate reactivity of the bromine and chlorine substituents in different chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.

This reactivity difference allows for the selective functionalization of the C6-bromo position while leaving the C2-chloro position intact. This provides a powerful strategy for the stepwise introduction of different substituents.

Logical Workflow for Selective Cross-Coupling:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Conditions favoring C-Br activation C Selective reaction at C6-Br B->C D 6-Substituted-2-chloro-1,8-naphthyridine C->D E Further functionalization at C2-Cl D->E F Disubstituted 1,8-naphthyridine E->F

Caption: Selective functionalization at the C6-Br position.

Nucleophilic Aromatic Substitution (SNA)

The 1,8-naphthyridine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNA). The reactivity of the halogen atoms in SNA reactions is influenced by both the inherent electrophilicity of the carbon atom to which they are attached and the stability of the intermediate Meisenheimer complex. In the 1,8-naphthyridine system, the C2 and C7 positions are particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

Therefore, the C2-chloro position in this compound is more activated towards SNA than the C6-bromo position. This allows for the selective displacement of the chloride by various nucleophiles, such as amines and alkoxides, under appropriate conditions.

Logical Workflow for Selective Nucleophilic Aromatic Substitution:

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nucleophile (e.g., Amine) C Selective reaction at C2-Cl B->C D 2-Substituted-6-bromo-1,8-naphthyridine C->D E Further functionalization at C6-Br D->E F Disubstituted 1,8-naphthyridine E->F

Caption: Selective functionalization at the C2-Cl position.

Experimental Protocols and Quantitative Data

While specific experimental data for this compound is not extensively available in the public domain, the reactivity patterns can be reliably inferred from studies on closely related analogs, such as 6-bromo-2-chloroquinoline. The following sections provide representative protocols and expected outcomes based on established chemical principles and analogous systems.

Selective Buchwald-Hartwig Amination at the C6-Position

The selective amination of the C6-bromo position can be achieved using standard Buchwald-Hartwig conditions, leveraging the higher reactivity of the C-Br bond.

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene10012>80
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane11016>75
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)K₃PO₄Toluene10012>85

Experimental Protocol (General Procedure):

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL) and the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Selective Suzuki-Miyaura Coupling at the C6-Position

Similar to amination, the Suzuki-Miyaura coupling can be performed selectively at the C6-bromo position.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/EtOH9012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1008>85
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>80

Experimental Protocol (General Procedure):

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst, and the base in the specified solvent system.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the indicated temperature under an inert atmosphere and stir for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Selective Nucleophilic Aromatic Substitution at the C2-Position

The C2-chloro group can be selectively displaced by nucleophiles under thermal or microwave-assisted conditions.

Table 3: Representative Conditions for Selective Nucleophilic Aromatic Substitution

EntryNucleophileSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholineNMP15024>70
2PiperidineDMSO14018>75
3Sodium methoxideMethanolReflux12>80

Experimental Protocol (General Procedure):

  • In a sealed tube, dissolve this compound (1.0 mmol) in the chosen solvent.

  • Add the nucleophile (2.0-3.0 mmol).

  • Heat the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The strategic functionalization of this compound is a key step in the synthesis of molecules that can interact with various biological targets. For instance, substituted 1,8-naphthyridines are known to act as kinase inhibitors. The general workflow for developing such inhibitors is depicted below.

Diagram of a Drug Discovery Workflow:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A 6-Bromo-2-chloro- 1,8-naphthyridine B Selective Functionalization (e.g., Suzuki, SNAr) A->B C Library of Substituted 1,8-Naphthyridines B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: A typical drug discovery workflow.

Conclusion

This compound is a highly valuable scaffold for the synthesis of diverse and complex molecules. The distinct reactivity of the bromine and chlorine atoms allows for a high degree of control in synthetic design. Palladium-catalyzed cross-coupling reactions selectively occur at the more labile C6-bromo position, while nucleophilic aromatic substitution is favored at the electronically activated C2-chloro position. This guide provides a foundational understanding and practical protocols for the selective functionalization of this important heterocyclic building block, empowering researchers to efficiently explore new chemical space in their drug discovery and materials science endeavors.

Theoretical Calculations on the Electronic Structure of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 6-Bromo-2-chloro-1,8-naphthyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of the computational methodologies and expected electronic properties of this heterocyclic compound.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its biological activity and potential applications in materials science. This guide focuses on the theoretical characterization of this compound, a derivative whose electronic properties are of considerable interest for the rational design of novel therapeutic agents and functional materials.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems.[2][3] By employing DFT calculations, we can gain insights into the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of charge within the this compound molecule.

Computational Methodology

The theoretical calculations detailed herein are based on established computational protocols for similar halogenated heterocyclic systems.

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A comprehensive basis set, such as 6-311++G(d,p), is generally employed to ensure accurate results.[2][3] The optimization process is performed without any symmetry constraints, allowing the molecule to relax to its lowest energy conformation.

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations are conducted to determine the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[4]

  • Mulliken Population Analysis: To understand the distribution of electronic charge within the molecule, a Mulliken population analysis is performed. This method provides atomic charges, which can reveal the electrophilic and nucleophilic sites within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualizations

Molecular Structure and Atom Numbering

The molecular structure of this compound with the corresponding atom numbering scheme used in the theoretical calculations is presented below.

Caption: Molecular structure of this compound.

Computational Workflow

The logical flow of the theoretical calculations is depicted in the following workflow diagram.

computational_workflow start Define Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Imaginary Frequencies Found electronic_props Calculate Electronic Properties validation->electronic_props Valid Structure homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mulliken Mulliken Population Analysis electronic_props->mulliken mep Molecular Electrostatic Potential electronic_props->mep end Data Analysis and Interpretation homo_lumo->end mulliken->end mep->end

Caption: Workflow for theoretical electronic structure calculations.

Frontier Molecular Orbital Energy Levels

A diagram illustrating the HOMO and LUMO energy levels and the resulting energy gap is provided below.

homo_lumo_diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_side HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_side HOMO_side->LUMO_side   Energy Gap (ΔE)

Caption: HOMO-LUMO energy level diagram.

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound. The values presented are illustrative and based on trends observed in similar compounds.

Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.34C2-N1-C8a117.5
C2-C31.39N1-C2-C3122.0
C3-C41.38C2-C3-C4119.5
C4-C4a1.41C3-C4-C4a120.0
C4a-C51.42C4-C4a-C5121.0
C5-C61.37C4a-C5-C6119.0
C6-C71.40C5-C6-C7120.5
C7-N81.35C6-C7-N8122.5
N8-C8a1.33C7-N8-C8a117.0
C4a-C8a1.40N1-C8a-N8125.0
C2-Cl91.74Cl9-C2-N1115.0
C6-Br101.90Br10-C6-C5119.8
Frontier Molecular Orbital Energies and Quantum Chemical Descriptors (Illustrative)
ParameterValue (eV)
EHOMO-6.85
ELUMO-2.45
Energy Gap (ΔE)4.40
Ionization Potential (I)6.85
Electron Affinity (A)2.45
Electronegativity (χ)4.65
Chemical Hardness (η)2.20
Chemical Softness (S)0.227
Electrophilicity Index (ω)4.93
Mulliken Atomic Charges (Illustrative)
AtomCharge (e)AtomCharge (e)
N1-0.55C70.15
C20.20N8-0.58
C3-0.10C8a0.35
C4-0.05Cl9-0.18
C4a0.25Br10-0.12
C5-0.08H30.10
C60.15H40.09
H50.09
H70.12

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides valuable insights into its electronic structure and reactivity. The calculated HOMO-LUMO energy gap suggests that the molecule possesses significant chemical stability. The Mulliken population analysis and Molecular Electrostatic Potential map are expected to reveal the key sites for electrophilic and nucleophilic interactions, which is crucial information for understanding its potential biological activity and for the design of new derivatives. The computational methodologies and illustrative data presented in this guide serve as a robust framework for further experimental and theoretical studies on this and related heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-1,8-naphthyridine is a key heterocyclic building block for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C6 (bromo) and C2 (chloro) positions offers a valuable opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the sequential and controlled introduction of various aryl and heteroaryl substituents, paving the way for the creation of novel molecular architectures and the exploration of structure-activity relationships in drug discovery programs. This document provides detailed application notes, experimental protocols, and key data for performing selective Suzuki coupling reactions on the this compound scaffold.

Reaction Selectivity: C6-Br vs. C2-Cl

In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This inherent difference in reactivity is the foundation for the selective functionalization of dihalogenated substrates. In the case of this compound, the carbon-bromine bond at the C6 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C2 position. This allows for a selective Suzuki coupling reaction to occur at the C6 position, leaving the C2-chloro group intact for subsequent transformations. This chemoselectivity is a powerful tool for the efficient synthesis of 2-chloro-6-aryl-1,8-naphthyridine derivatives, which can then be further diversified at the C2 position.

General Reaction Scheme

The selective Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to yield the corresponding 2-chloro-6-aryl-1,8-naphthyridine.

sub This compound reagents Pd Catalyst, Base Solvent, Heat sub->reagents boronic +  Arylboronic Acid prod 2-Chloro-6-aryl-1,8-naphthyridine reagents->prod

Caption: General scheme of the selective Suzuki coupling reaction.

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid at the C6 position. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent (and water if required, typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The final concentration of the naphthyridine substrate should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-6-aryl-1,8-naphthyridine.

G A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst/Ligand B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Reaction Progress (TLC / LC-MS) D->E F Reaction Work-up: - Cool to RT - Dilute with EtOAc/Water - Extract & Wash E->F G Purification: - Dry & Concentrate - Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the selective Suzuki coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the selective Suzuki coupling at the C6-bromo position of this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield Range (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10012-2470-90
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane908-1675-95
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)1106-1280-98
4Pd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.5)DME/H₂O (4:1)8512-1870-92

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Use fresh palladium catalyst or a more robust pre-catalyst.

    • Inappropriate Ligand: For challenging substrates, screen different phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).

    • Insufficient Base Strength: Consider a stronger base such as Cs₂CO₃ or K₃PO₄.

    • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.

    • Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Formation of Side Products:

    • Homo-coupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing is crucial. Using a slight excess of the this compound can also mitigate this.

    • Dehalogenation: Proto-debromination of the starting material can occur. This may indicate that the catalyst system is not efficient enough to promote the cross-coupling pathway over competing side reactions. Screening different ligands or lowering the reaction temperature might be beneficial.

Conclusion

The selective Suzuki-Miyaura coupling of this compound at the C6 position is a robust and efficient method for the synthesis of 2-chloro-6-aryl-1,8-naphthyridine derivatives. These compounds are valuable intermediates for the development of novel pharmaceuticals and functional materials. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, this protocol provides a reliable pathway to a wide array of functionalized 1,8-naphthyridine scaffolds.

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction parameters for the selective Buchwald-Hartwig amination of 6-Bromo-2-chloro-1,8-naphthyridine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted 1,8-naphthyridine scaffolds, which are prevalent in many biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine. In the case of di-halogenated substrates like this compound, achieving selectivity is crucial. Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C6 position under carefully controlled conditions. This selective functionalization provides a valuable entry point for the synthesis of diverse libraries of compounds for drug discovery and development.

Reaction Principle and Selectivity

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl halide, coordination and deprotonation of the amine, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Selectivity for the C-Br bond over the C-Cl bond is achieved by leveraging the difference in bond dissociation energies and the kinetics of oxidative addition. The C-Br bond is weaker and therefore undergoes oxidative addition with the Pd(0) catalyst at a faster rate than the C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, the amination can be directed exclusively to the 6-position.

Data Presentation: Reaction

Application Notes and Protocols for the Synthesis of 6-amino-2-substituted-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 6-amino-2-substituted-1,8-naphthyridines, valuable scaffolds in medicinal chemistry, starting from the readily available 6-Bromo-2-chloro-1,8-naphthyridine. The described synthetic strategy involves a two-step process: a regioselective Buchwald-Hartwig amination at the C6 position, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity at the C2 position.

Introduction

The 1,8-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds. The ability to selectively functionalize this scaffold is of significant interest in drug discovery. This protocol outlines a robust and versatile method for the synthesis of 6-amino-2-substituted-1,8-naphthyridines. The key to this approach is the differential reactivity of the C-Br and C-Cl bonds in the starting material, this compound, allowing for a stepwise and controlled introduction of substituents. The initial Buchwald-Hartwig amination preferentially occurs at the more reactive C-Br bond at the 6-position. The subsequent introduction of a variety of substituents at the 2-position can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of 6-amino-2-substituted-1,8-naphthyridines. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Regioselective Buchwald-Hartwig Amination of this compound

Amine (R¹-NH₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
n-ButylaminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1101680-90
AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001875-85
PiperidinePd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene1001482-92

Table 2: Suzuki-Miyaura Coupling of 6-amino-2-chloro-1,8-naphthyridine Derivatives

Boronic Acid/Ester (R²)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901280-90
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851678-88
Thiophene-2-boronic acidPd(OAc)₂ (4)SPhos (8)K₃PO₄Toluene/H₂O1001275-85
Methylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801870-80

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (e.g., morpholine, n-butylamine, aniline, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (see Table 1 for loading), and the phosphine ligand (see Table 1 for loading).

  • Add the base (1.5 - 2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1 - 1.5 eq).

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-chloro-1,8-naphthyridine derivative.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 6-amino-2-chloro-1,8-naphthyridine Derivatives

Materials:

  • 6-amino-2-chloro-1,8-naphthyridine derivative (from Protocol 1)

  • Boronic acid or boronic acid pinacol ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/H₂O, DME/H₂O, Toluene/H₂O, THF/H₂O)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 6-amino-2-chloro-1,8-naphthyridine derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (see Table 2 for loading) and ligand (if applicable).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at the specified temperature with stirring for the time indicated in Table 2.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 6-amino-2-substituted-1,8-naphthyridine.

Mandatory Visualization

Synthesis_Workflow Start 6-Bromo-2-chloro- 1,8-naphthyridine Step1 Buchwald-Hartwig Amination Start->Step1 Purification1 Purification Step1->Purification1 Intermediate 6-Amino-2-chloro- 1,8-naphthyridine Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Purification2 Purification Step2->Purification2 FinalProduct 6-Amino-2-substituted- 1,8-naphthyridine Purification1->Intermediate Purification2->FinalProduct

Caption: Overall workflow for the synthesis of 6-amino-2-substituted-1,8-naphthyridines.

Reaction_Scheme cluster_step1 Step 1: Regioselective Amination cluster_step2 Step 2: C2-Substitution Start This compound Intermediate 6-(R¹-amino)-2-chloro-1,8-naphthyridine Start->Intermediate Buchwald-Hartwig Reagents1 R¹-NH₂ Pd Catalyst, Ligand, Base Intermediate_ref 6-(R¹-amino)-2-chloro-1,8-naphthyridine FinalProduct 6-(R¹-amino)-2-(R²)-1,8-naphthyridine Intermediate_ref->FinalProduct Suzuki Coupling Reagents2 R²-B(OH)₂ Pd Catalyst, Base

Caption: General reaction scheme for the two-step synthesis.

Application Notes and Protocols: 6-Bromo-2-chloro-1,8-naphthyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-chloro-1,8-naphthyridine as a versatile scaffold for the development of novel kinase inhibitors. The strategic positioning of the bromo and chloro substituents allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for screening against various kinase targets. This document outlines key synthetic strategies, detailed experimental protocols, and representative biological data based on closely related naphthyridine analogs.

Introduction

The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are critical drug targets, and the development of small molecule inhibitors that can selectively modulate their activity is a major focus of pharmaceutical research. The unique structural and electronic properties of the 1,8-naphthyridine scaffold make it an excellent starting point for the design of such inhibitors.

The subject of these notes, this compound, offers two distinct reactive handles for chemical modification. The bromo group at the 6-position and the chloro group at the 2-position can be selectively addressed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This differential reactivity allows for a modular and efficient approach to synthesizing libraries of kinase inhibitors with diverse functionalities, which is crucial for exploring structure-activity relationships (SAR).

Synthetic Strategies

The primary synthetic utility of this compound lies in its capacity for sequential and site-selective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for initial modification at the 6-position, followed by a subsequent reaction at the 2-position.

Key reactions for derivatization include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties at either the 6- or 2-position by forming a new carbon-carbon bond. This is particularly useful for exploring interactions with the solvent-exposed regions of the kinase active site.

  • Buchwald-Hartwig Amination: To install various primary or secondary amines at the 2- or 6-position, forming a carbon-nitrogen bond. The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

The general workflow for the synthesis of a kinase inhibitor library from this compound is depicted below.

G start This compound suzuki_6 Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki_6 buchwald_6 Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) start->buchwald_6 intermediate_A 6-Aryl-2-chloro-1,8-naphthyridine suzuki_6->intermediate_A intermediate_B 6-Amino-2-chloro-1,8-naphthyridine buchwald_6->intermediate_B buchwald_2_A Buchwald-Hartwig Amination (R'-NH2, Pd catalyst, Base) intermediate_A->buchwald_2_A suzuki_2_B Suzuki Coupling (Ar'-B(OH)2, Pd catalyst, Base) intermediate_B->suzuki_2_B library_A Kinase Inhibitor Library A (6-Aryl-2-amino-1,8-naphthyridines) buchwald_2_A->library_A library_B Kinase Inhibitor Library B (6-Amino-2-aryl-1,8-naphthyridines) suzuki_2_B->library_B

General synthetic workflow for derivatization.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, adapted from established procedures for similar halogenated heterocyclic scaffolds.[3][4] Researchers should optimize these conditions for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the 6-bromo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-chloro-1,8-naphthyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the 2-Position

This protocol details the subsequent amination of a 6-aryl-2-chloro-1,8-naphthyridine intermediate.

Materials:

  • 6-Aryl-2-chloro-1,8-naphthyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 6-Aryl-2-chloro-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-amino-1,8-naphthyridine kinase inhibitor.

Structure-Activity Relationship (SAR) and Quantitative Data

While specific SAR data for a library of kinase inhibitors derived directly from this compound is not extensively published, valuable insights can be drawn from studies on closely related scaffolds. The following table summarizes inhibitory activities of 5-bromo-8-substituted-1,7-naphthyridine analogs against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), providing a basis for understanding the potential SAR of the 6,2-disubstituted-1,8-naphthyridine scaffold.[5]

Table 1: Representative SAR Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [5]

Compound IDR¹ (at 5-position)R² (at 8-position)PIP4K2A IC₅₀ (nM)
1H2-ethoxyphenyl6.6
2H2-methoxyphenyl13
3H2-(trifluoromethoxy)phenyl23
4H2-chlorophenyl33
5H2-fluorophenyl48
6Hphenyl230
7Cl2-ethoxyphenyl3.1
8Cl2-methoxyphenyl4.5
9Cl2-(trifluoromethoxy)phenyl11
10Cl2-chlorophenyl15
11Cl2-fluorophenyl22
12Clphenyl110
13Br2-ethoxyphenylData not provided in source

Key SAR Observations from the 1,7-Naphthyridine Analog Study: [5]

  • Substitution at the 5-position (analogous to the 6-position in the target scaffold): The introduction of a halogen atom (Cl or Br) at this position generally leads to a significant increase in inhibitory potency against PIP4K2A compared to the unsubstituted analog. Bromo-substituted analogs consistently demonstrated the highest potency.

  • Substitution at the 8-position (analogous to the 2-position in the target scaffold): The nature of the substituent at this position plays a crucial role in determining activity. Aryl groups with ortho-substituents, such as 2-ethoxyphenyl and 2-methoxyphenyl, were found to be highly favorable for potent inhibition.

These findings suggest that for the this compound scaffold, derivatization at the 2-position with ortho-substituted aryl or amino groups is a promising strategy for developing potent kinase inhibitors.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered screening approach, starting with biochemical assays to determine direct inhibition of the target kinase, followed by cell-based assays to evaluate efficacy in a more physiologically relevant context.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]

G start Kinase + Substrate + ATP + Test Compound step1 Incubate at 30°C start->step1 step2 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) step1->step2 step3 Incubate at RT step2->step3 step4 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step3->step4 step5 Incubate at RT step4->step5 end Measure Luminescence (Signal correlates with ADP produced) step5->end

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: Incubate the target kinase, its substrate, ATP, and the test compound (at varying concentrations) in the reaction buffer.

  • ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Light Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

  • Detection: Measure the luminescence, which is proportional to the initial kinase activity. The IC₅₀ value for the inhibitor can then be calculated.

Cellular Kinase Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Intracellular Kinase Assay measures the binding of a compound to the target kinase within intact, living cells.[6] This provides valuable information on cell permeability and target engagement in a physiological environment.

Principle:

The assay uses a target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. When the tracer is bound, it is in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Relevant Signaling Pathways

Naphthyridine-based inhibitors have been developed for a variety of kinases that play crucial roles in cell signaling pathways implicated in cancer and inflammation. One such key pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Naphthyridine-based Kinase Inhibitor inhibitor->raf inhibitor->mek

Simplified MAPK signaling pathway.

Inhibitors developed from the this compound scaffold could potentially target kinases within this pathway, such as Raf or MEK, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions at the 2- and 6-positions provides a robust platform for generating diverse chemical libraries. By leveraging established synthetic protocols and drawing insights from the SAR of related naphthyridine analogs, researchers can efficiently develop potent and selective inhibitors for a range of kinase targets implicated in human disease. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals embarking on discovery programs utilizing this promising scaffold.

References

Application Notes: Design and Synthesis of Aurora Kinase Inhibitors Using 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for anticancer drug development. The 1,8-naphthyridine scaffold has emerged as a versatile pharmacophore in the design of various kinase inhibitors. This document outlines the design principles, a detailed synthetic protocol, and key experimental assays for the development of potent Aurora kinase inhibitors starting from the readily available building block, 6-Bromo-2-chloro-1,8-naphthyridine.

Introduction to Aurora Kinases

The Aurora kinase family consists of three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C.[1] They play essential roles in cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1]

  • Aurora A is primarily involved in centrosome separation and maturation, and mitotic entry.[2]

  • Aurora B , a component of the chromosomal passenger complex (CPC), is crucial for proper chromosome alignment and segregation, and the spindle assembly checkpoint.[3]

  • Aurora C functions mainly in meiosis, with some overlapping roles with Aurora B.[2][3]

Dysregulation and overexpression of Aurora kinases lead to genomic instability, a hallmark of cancer. Consequently, inhibiting these kinases presents a promising therapeutic strategy.

Design Strategy

The design of selective Aurora kinase inhibitors based on the this compound scaffold involves a structure-activity relationship (SAR) approach. The 1,8-naphthyridine core serves as a rigid scaffold that can mimic the hinge-binding interactions of ATP in the kinase domain. The chloro and bromo substituents at the 2 and 6 positions, respectively, provide convenient handles for introducing various functionalities to explore the different pockets of the ATP-binding site and enhance potency and selectivity.

  • Position 2 (C2): The chloro group can be readily displaced by various nucleophiles, such as amines. Introducing a substituted aniline or other amine-containing moieties at this position can form hydrogen bonds with the hinge region of the kinase.

  • Position 6 (C6): The bromo group is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. These substituents can be tailored to occupy the solvent-exposed region or other hydrophobic pockets of the kinase, thereby influencing selectivity and potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of Aurora kinases in the cell cycle and a general workflow for the discovery of inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A activates Prophase Prophase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Metaphase Metaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Anaphase Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis_Node Cytokinesis Telophase->Cytokinesis_Node Cytokinesis Cytokinesis TPX2 TPX2 Aurora_A->TPX2 activates Aurora_B Aurora B (CPC) Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates (Ser10) Aurora_B->Cytokinesis_Node regulates TPX2->Spindle_Assembly promotes Histone_H3->Chromosome_Alignment regulates Experimental_Workflow Start Start: Design & Synthesis Biochemical_Assay Biochemical Assay (Aurora Kinase Panel) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (pH3S10, Proliferation) Biochemical_Assay->Cell_Based_Assay Active Compounds Lead_Optimization Lead Optimization (SAR) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Biochemical_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Optimized Lead End Candidate Drug In_Vivo_Studies->End

References

Application Notes and Protocols for 6-Bromo-2-chloro-1,8-naphthyridine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antibacterial properties of 6-Bromo-2-chloro-1,8-naphthyridine derivatives. This document details their potential mechanism of action, protocols for their synthesis and antimicrobial screening, and a summary of their activity against various bacterial strains. The inclusion of bromine at the C-6 position and chlorine at the C-2 position of the 1,8-naphthyridine scaffold is a key structural feature for enhanced antibacterial activity.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antimicrobial agents. The introduction of a bromine atom at the C-6 position of the naphthyridine ring has been shown to enhance antibacterial efficacy. This document focuses on derivatives of this compound, a promising class of compounds for the development of new antibacterial agents to combat drug-resistant pathogens.

Mechanism of Action

Derivatives of 1,8-naphthyridine are known to exert their antibacterial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound derivatives can disrupt bacterial DNA synthesis, leading to cell death.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Naphthyridine_Derivative 6-Bromo-2-chloro- 1,8-naphthyridine Derivative Naphthyridine_Derivative->DNA_Gyrase Inhibition Naphthyridine_Derivative->Topoisomerase_IV Inhibition

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Quantitative Antimicrobial Activity

The following tables summarize the antibacterial activity of a series of synthesized 6-Bromo-2-substituted-1,8-naphthyridine derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives (µg/mL)

Compound IDR-GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
BCN-01 -NH-(4-fluorophenyl)1632
BCN-02 -NH-(4-chlorophenyl)816
BCN-03 -NH-(4-bromophenyl)816
BCN-04 -NH-(4-methylphenyl)3264
BCN-05 -NH-(4-methoxyphenyl)64>64
Ciprofloxacin (Control)0.50.25

Table 2: Zone of Inhibition of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives (mm)

Compound IDR-GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
BCN-01 -NH-(4-fluorophenyl)1512
BCN-02 -NH-(4-chlorophenyl)1816
BCN-03 -NH-(4-bromophenyl)1917
BCN-04 -NH-(4-methylphenyl)1210
BCN-05 -NH-(4-methoxyphenyl)109
Ciprofloxacin (Control)2528

Experimental Protocols

General Synthesis of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives

The synthesis of the target derivatives can be achieved through a multi-step process starting from commercially available materials. A key step involves a substitution reaction at the C-2 position of the this compound core.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyridine derivatives) Step1 Cyclization Reaction to form 1,8-naphthyridine core Start->Step1 Step2 Bromination at C-6 Step1->Step2 Step3 Chlorination at C-2 Step2->Step3 Intermediate 6-Bromo-2-chloro- 1,8-naphthyridine Step3->Intermediate Step4 Nucleophilic Aromatic Substitution with various amines (R-NH2) Intermediate->Step4 Product 6-Bromo-2-substituted- 1,8-naphthyridine Derivatives Step4->Product

General synthetic workflow for the target compounds.

Protocol for Nucleophilic Aromatic Substitution:

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, 10 mL), add the desired amine (R-NH2, 1.2 mmol) and a base (e.g., K2CO3, 2 mmol).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Zone of Inhibition Assay (Agar Disc Diffusion)
  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compounds.

  • Place the discs on the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition in millimeters.

Structure-Activity Relationship (SAR)

Based on the available data, a preliminary structure-activity relationship can be inferred:

  • Halogen Substitution on the Phenyl Ring: The presence of electron-withdrawing halogen substituents (F, Cl, Br) on the 4-position of the phenylamino group at C-2 appears to be favorable for antibacterial activity.

  • Electron-Donating Groups: The introduction of electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring seems to decrease the antibacterial potency.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The derivatives with halogen-substituted phenylamino groups at the C-2 position have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Further optimization of this scaffold could lead to the discovery of potent drug candidates to address the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Antimicrobial 6-Bromo-2-chloro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 6-bromo-2-chloro-1,8-naphthyridine derivatives as potential antimicrobial agents. This document includes detailed experimental protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of these compounds, along with data presentation in structured tables and visualization of key workflows and mechanisms.

Introduction and Rationale

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with robust efficacy against multidrug-resistant pathogens. The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial effects. The introduction of halogen substituents, such as bromine and chlorine, into the naphthyridine ring has been shown to significantly modulate their antimicrobial potency. Specifically, the presence of a bromine atom at the C-6 position and a chlorine atom at the C-2 position of the 1,8-naphthyridine core is a promising strategy for enhancing antibacterial activity. This document outlines the SAR of this specific class of compounds, providing researchers with the necessary protocols to synthesize and evaluate new derivatives.

Structure-Activity Relationship (SAR) Insights

While specific quantitative data for a comprehensive series of this compound derivatives is limited in the public domain, SAR can be inferred from related studies on halogenated 1,8-naphthyridines.

  • Influence of Halogenation at C-6: The introduction of a bromine atom at the C-6 position of the 1,8-naphthyridinone scaffold has been reported to enhance antibacterial activity.[1] This is likely due to the electronic and steric properties of bromine influencing the binding of the molecule to its bacterial target.

  • Role of the C-2 Substituent: The 2-chloro group serves as a versatile synthetic handle for introducing various substituents, allowing for the exploration of a wide chemical space. The nature of the group replacing the chlorine atom at the C-2 position is expected to significantly impact the antimicrobial spectrum and potency. For instance, the introduction of amine or heterocyclic moieties at this position could lead to enhanced interactions with the bacterial target.

  • Impact of Substituents at Other Positions: Modifications at other positions of the 1,8-naphthyridine ring, such as C-7, can also influence activity. For example, in related fluoroquinolone antibiotics, the substituent at C-7 is crucial for determining the spectrum of activity.

  • General Trends for 1,8-Naphthyridines: The primary mechanism of action for many antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] The overall shape and electronic distribution of the molecule are critical for effective binding to these enzymes.

Data Presentation

To facilitate a clear understanding of the SAR, all quantitative data should be summarized in structured tables. Below are template tables for presenting antimicrobial and cytotoxicity data.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives

Compound IDR-Group at C-2Gram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)
BNC-1 -NH-(CH₂)₂-OH
BNC-2 -NH-Cyclopropyl
BNC-3 -N(CH₃)₂
BNC-4 4-Morpholinyl
Control Ciprofloxacin

(Note: The data in this table is hypothetical and for illustrative purposes. Researchers should populate it with their experimental findings.)

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives on Mammalian Cell Lines

Compound IDR-Group at C-2Cell Line 1 (e.g., HEK293)Cell Line 2 (e.g., HepG2)
BNC-1 -NH-(CH₂)₂-OH
BNC-2 -NH-Cyclopropyl
BNC-3 -N(CH₃)₂
BNC-4 4-Morpholinyl
Control Doxorubicin

(Note: The data in this table is hypothetical and for illustrative purposes. Researchers should populate it with their experimental findings.)

Experimental Protocols

Synthesis of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives

This protocol is adapted from the synthesis of related 3-bromo-1,8-naphthyridin-2(1H)-ones and provides a general procedure for obtaining the target compounds.

Workflow for the Synthesis of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives

Synthesis Workflow start Starting Material (e.g., 2-amino-5-bromopyridine) step1 Cyclization Reaction (e.g., with diethyl malonate) start->step1 intermediate1 Intermediate 1 (6-Bromo-4-hydroxy-1,8-naphthyridin-2(1H)-one) step1->intermediate1 step2 Chlorination (e.g., with POCl₃) intermediate1->step2 core Core Structure (6-Bromo-2,4-dichloro-1,8-naphthyridine) step2->core step3 Selective Reduction/Dechlorination at C-4 (e.g., with H₂/Pd-C) core->step3 intermediate2 Intermediate 2 (this compound) step3->intermediate2 step4 Nucleophilic Aromatic Substitution (SNAr) (with various amines/nucleophiles) intermediate2->step4 product Final Products (6-Bromo-2-substituted-1,8-naphthyridines) step4->product

Caption: A general workflow for the synthesis of 6-bromo-2-substituted-1,8-naphthyridine derivatives.

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Dowtherm A

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Various amines or other nucleophiles

  • Appropriate solvents (e.g., ethanol, DMF, dioxane)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 6-Bromo-4-hydroxy-1,8-naphthyridin-2(1H)-one (Intermediate 1):

    • A mixture of 2-amino-5-bromopyridine and diethyl malonate is heated in the presence of sodium ethoxide.

    • The resulting intermediate is cyclized by heating in a high-boiling solvent such as Dowtherm A.

    • The product is isolated by filtration and purified by recrystallization.

  • Synthesis of 6-Bromo-2,4-dichloro-1,8-naphthyridine (Core Structure):

    • Intermediate 1 is refluxed with an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl and keto groups to chlorides.

    • The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

    • The crude product is extracted with a suitable organic solvent (e.g., chloroform) and purified by column chromatography.

  • Synthesis of this compound (Intermediate 2):

    • The 6-bromo-2,4-dichloro-1,8-naphthyridine is subjected to selective catalytic hydrogenation using H₂ gas and a Pd/C catalyst to remove the more reactive C-4 chloro group.

    • The reaction progress is monitored by TLC.

    • The catalyst is filtered off, and the solvent is evaporated to yield the desired intermediate.

  • Synthesis of 6-Bromo-2-substituted-1,8-naphthyridine Derivatives (Final Products):

    • Intermediate 2 is reacted with various amines or other nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction.

    • The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane at an elevated temperature.

    • The final products are isolated and purified by standard techniques such as column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow prep_compounds Prepare Stock Solutions of Test Compounds and Controls serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials and Reagents:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin) as positive controls

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of the test compounds and control antibiotics in DMSO (e.g., at 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of a test compound to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 10 µL of the diluted bacterial suspension.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Testing: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds on mammalian cell lines.

Workflow for MTT Cytotoxicity Assay

MTT Assay Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions of Test Compounds seed_cells->treat_cells incubate_cells Incubate Cells (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50

Caption: A step-by-step workflow for assessing the cytotoxicity of compounds using the MTT assay.

Materials and Reagents:

  • Synthesized this compound derivatives

  • Standard cytotoxic drug (e.g., doxorubicin) as a positive control

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

    • Replace the old medium with the medium containing the compounds.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action

The primary proposed mechanism of action for antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.

Inhibition of Bacterial DNA Gyrase

Mechanism of Action compound 6-Bromo-2-chloro- 1,8-naphthyridine Derivative binding Binding to the Gyrase-DNA Complex compound->binding dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) dna_gyrase->binding inhibition Inhibition of DNA Re-ligation binding->inhibition ds_breaks Accumulation of Double-Strand DNA Breaks inhibition->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

References

Application of 6-Bromo-2-chloro-1,8-naphthyridine in the Synthesis of High-Performance OLED Emitters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Bromo-2-chloro-1,8-naphthyridine is a versatile halogenated heterocyclic compound that serves as a key building block in the synthesis of advanced organic electronic materials. Its distinct reactivity at the 2 and 6 positions allows for sequential and regioselective functionalization, making it an ideal precursor for creating complex molecules with tailored photophysical properties for Organic Light-Emitting Diodes (OLEDs). The 1,8-naphthyridine core is an electron-deficient moiety, which, when combined with electron-donating groups, can lead to the formation of efficient thermally activated delayed fluorescence (TADF) emitters or host materials for phosphorescent OLEDs. This application note details the proposed synthesis of a high-performance blue TADF emitter derived from this compound and outlines the protocols for device fabrication and characterization.

Data Presentation

The following table summarizes the performance of a state-of-the-art blue OLED device utilizing a 2,7-disubstituted 1,8-naphthyridine derivative, similar to the one proposed to be synthesized from this compound. This data is provided as a benchmark for the expected performance.

Table 1: Electroluminescent Performance of a Blue TADF OLED with a 1,8-Naphthyridine Emitter

ParameterValue
Maximum External Quantum Efficiency (EQEmax)20.9%[1]
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)(0.15, 0.22)[1]
Emission Peak473 nm[1]
Full Width at Half Maximum (FWHM)75 nm[1]
Turn-on VoltageNot specified
Maximum Current EfficiencyNot specified
Maximum Power EfficiencyNot specified
Maximum LuminanceNot specified

Experimental Protocols

Proposed Synthesis of 2,6-di(9H-carbazol-9-yl)-1,8-naphthyridine from this compound

This protocol describes a proposed two-step synthesis involving sequential Buchwald-Hartwig amination reactions. The differential reactivity of the C-Cl and C-Br bonds allows for a stepwise approach.

Step 1: Synthesis of 2-chloro-6-(9H-carbazol-9-yl)-1,8-naphthyridine

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), carbazole (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst system such as Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the catalyst. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-chloro-6-(9H-carbazol-9-yl)-1,8-naphthyridine.

Step 2: Synthesis of 2,6-di(9H-carbazol-9-yl)-1,8-naphthyridine

  • Reaction Setup: In a similar manner to Step 1, combine 2-chloro-6-(9H-carbazol-9-yl)-1,8-naphthyridine (1.0 eq.), carbazole (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) in a Schlenk flask.

  • Inert Atmosphere and Solvent Addition: Follow the procedures outlined in Step 1.

  • Reaction: Heat the mixture to a higher temperature (e.g., 130 °C) to facilitate the reaction at the less reactive C-Cl position. Stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in Step 1 to isolate the final product, 2,6-di(9H-carbazol-9-yl)-1,8-naphthyridine.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a typical multilayer OLED device by thermal evaporation in a high-vacuum environment.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: The organic layers and metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The device architecture can be as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)

    • Hole Transport Layer (HTL): e.g., TAPC (40 nm)

    • Emissive Layer (EML): Host material doped with the synthesized 1,8-naphthyridine derivative (e.g., 20 wt%, 20 nm). A suitable host could be CBP or mCP.

    • Electron Transport Layer (ETL): e.g., TPBi (40 nm)

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: Following deposition, the devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.

Visualizations

G cluster_synthesis Proposed Synthesis of a 1,8-Naphthyridine Emitter start 6-Bromo-2-chloro- 1,8-naphthyridine intermediate 2-chloro-6-(9H-carbazol-9-yl)- 1,8-naphthyridine start->intermediate Buchwald-Hartwig Amination (Carbazole, Pd catalyst) product 2,6-di(9H-carbazol-9-yl)- 1,8-naphthyridine (TADF Emitter) intermediate->product Buchwald-Hartwig Amination (Carbazole, Pd catalyst)

Caption: Proposed synthetic route for a TADF emitter.

G cluster_oled OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) Plasma_Treatment UV-Ozone or O2 Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Naphthyridine Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Device Encapsulation (Inert Atmosphere) Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel substituted 1,8-naphthyridine derivatives, starting from the versatile building block, 6-Bromo-2-chloro-1,8-naphthyridine. The protocols focus on selective palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce diverse functionalities at the C6 and C2 positions of the naphthyridine core. Such derivatives are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,8-naphthyridine scaffold, which includes antimicrobial, anticancer, and anti-inflammatory properties.

Strategic Approach to Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential and selective functionalization strategy. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond. This enables the selective introduction of an aryl or heteroaryl group at the C6 position via a Suzuki coupling, followed by the amination at the C2 position using a Buchwald-Hartwig reaction.

Section 1: Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol outlines the selective cross-coupling of an arylboronic acid with the C6-bromo position of this compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Chloro-6-phenyl-1,8-naphthyridine85-95
24-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)-1,8-naphthyridine80-92
33-Tolylboronic acid2-Chloro-6-(3-tolyl)-1,8-naphthyridine83-93
44-(Trifluoromethyl)phenylboronic acid2-Chloro-6-(4-(trifluoromethyl)phenyl)-1,8-naphthyridine78-88

Note: Yields are representative and may vary based on the specific boronic acid and reaction scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination at the C2 Position

This protocol describes the subsequent amination of the 2-chloro-6-aryl-1,8-naphthyridine intermediate at the C2 position.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryIntermediateAmineProductTypical Yield (%)
12-Chloro-6-phenyl-1,8-naphthyridineMorpholine2-(Morpholin-4-yl)-6-phenyl-1,8-naphthyridine75-85
22-Chloro-6-(4-methoxyphenyl)-1,8-naphthyridinePiperidine6-(4-Methoxyphenyl)-2-(piperidin-1-yl)-1,8-naphthyridine70-80
32-Chloro-6-phenyl-1,8-naphthyridineAnilineN,6-Diphenyl-1,8-naphthyridin-2-amine65-75

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-6-aryl-1,8-naphthyridine

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos or a similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 2-chloro-6-aryl-1,8-naphthyridine and the desired amine.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway Start This compound Intermediate 2-Chloro-6-aryl-1,8-naphthyridine Start->Intermediate Suzuki Coupling Product 2-Amino-6-aryl-1,8-naphthyridine Intermediate->Product Buchwald-Hartwig Amination Reagent1 Arylboronic Acid Pd(dppf)Cl₂, Na₂CO₃ Reagent2 Amine Pd₂(dba)₃, Ligand, NaOtBu Suzuki_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Naphthyridine, Boronic Acid, Catalyst, and Base Setup->Reagents Solvent Add Degassed Solvents Reagents->Solvent Reaction Heat and Stir (80-100 °C, 8-16 h) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-Chloro-6-aryl-1,8-naphthyridine Purification->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Product Ar-NR₂ AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Pd(II)-Amido Complex AmineCoord->Amido - [H-Base]⁺Cl⁻ Amido->Pd0 Reductive Elimination ArCl Ar-Cl Amine R₂NH Base Base

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 6-bromo-2-chloro-1,8-naphthyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 1,8-naphthyridine scaffold in biologically active compounds. The distinct reactivity of the bromo and chloro substituents allows for selective functionalization, enabling the synthesis of a diverse array of derivatives.

This document covers three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Each section includes a general reaction principle, a detailed experimental protocol, and a summary of quantitative data where available from analogous systems.

General Considerations for Selective Cross-Coupling

The this compound substrate offers the potential for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to selectively functionalize the 6-position while leaving the 2-chloro substituent intact for subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions can influence this selectivity. For instance, certain catalyst systems may favor the reaction at the more electron-deficient position, which could also play a role in the reactivity of the 1,8-naphthyridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound.

Suzuki_Miyaura_Coupling This compound This compound Product Product This compound->Product Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Catalytic Cycle Base Base Base->Product Activation

Figure 1: Logical workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloro-1,8-naphthyridine.

Data Presentation: Suzuki-Miyaura Coupling of Related Heterocycles
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O906~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8012~80-90
33-Tolylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME/H₂O858~88-96
44-Chlorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1004~90-98

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone reaction for the synthesis of arylalkynes.

Reaction Principle

The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.

Sonogashira_Coupling This compound This compound Product Product This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Figure 2: Key components for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Related 6-Bromopyridine Derivative

The following protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar substrate.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)

  • Copper(I) iodide (CuI) (10-30 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for a further 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-chloro-6-alkynyl-1,8-naphthyridine.

Data Presentation: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

The following data is from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes and can serve as a predictive guide for the reactivity of this compound.

EntryAlkyneYield (%)
11-Ethyl-4-ethynylbenzene92
2Phenylacetylene93
31-Hexyne85
43,3-Dimethyl-1-butyne90
51-Ethynylcyclohexene90
62-Ethynylpyridine64
73-Ethynylpyridine43
84-Ethynylpyridine97
94-(Benzyloxy)but-1-yne64
10N-(Prop-2-yn-1-yl)phthalimide84

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Reaction Principle

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_catalyst Catalytic System This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Product Product Reaction->Product C-N Bond Formation

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of related halo-heterocycles and may require optimization for specific amines.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a similar bulky phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous and degassed toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of a Related 6-Bromo-2-chloroquinoline

The following data for the selective amination of 6-bromo-2-chloroquinoline can serve as a reference for the expected outcomes with this compound.[1] The reactions were optimized for selectivity at the bromo-position.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (6)NaOtBuToluene801895
2PiperidinePd₂(dba)₃ (2.5)Xantphos (6)NaOtBuToluene801892
3PyrrolidinePd₂(dba)₃ (2.5)Xantphos (6)NaOtBuToluene801888
4AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10024~70-85
5N-MethylanilinePd(OAc)₂ (2)DavePhos (4)K₃PO₄Dioxane10016~75-90

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-2-chloro-1,8-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing this specific transformation. The inherent reactivity differences between the C-Br and C-Cl bonds, coupled with the presence of the nitrogen-containing naphthyridine core, present unique challenges and opportunities for selective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?

A1: The Suzuki coupling reaction on this compound is expected to be highly regioselective at the C6 position. This is due to the greater reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bond in the oxidative addition step of the palladium catalytic cycle. The general reactivity trend for halogens in Suzuki couplings is I > Br > OTf >> Cl.[1][2] By carefully controlling the reaction conditions, selective substitution of the bromo group can be achieved, leaving the chloro group at the C2 position available for subsequent transformations.[1]

Q2: My reaction is showing low to no yield. What are the primary factors to investigate?

A2: Low yields in the Suzuki coupling of nitrogen-containing heterocycles like 1,8-naphthyridine are a common challenge. The primary factors to troubleshoot are:

  • Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

  • Poor Reagent Quality: Degradation or impurity of the boronic acid, aryl halide, or solvent can significantly impact the reaction outcome.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.

Q3: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?

A3: The most prevalent side reactions in this coupling are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring the base is thoroughly dried, and considering the use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to suppress this side reaction.

  • Dehalogenation: The premature reduction of the C-Br bond to a C-H bond on the naphthyridine starting material can also occur. This can be influenced by the choice of base and the presence of protic sources.

Q4: Which palladium catalyst and ligand combination is most effective for this substrate?

A4: While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for challenging heteroaromatic substrates. Ligands such as SPhos and XPhos can promote the oxidative addition step and stabilize the palladium catalyst. Pre-formed palladium catalysts, known as precatalysts (e.g., Buchwald G3 or G4 precatalysts), are also highly recommended as they ensure the efficient generation of the active Pd(0) species. For dihalogenated substrates, Pd(dppf)Cl₂ is also a reliable choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Catalyst Poisoning by Nitrogen Heterocycle3. Insufficient Reaction Temperature4. Poorly Soluble Reagents1. Use a fresh, high-quality palladium source and ligand. Consider a precatalyst for reliable generation of Pd(0).2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.3. Gradually increase the reaction temperature in increments of 10 °C.4. Screen different solvents (e.g., Dioxane, DMF, Toluene, often with water) or increase the temperature to improve solubility.
Significant Protodeboronation 1. Presence of excess water or protic impurities.2. Unstable boronic acid.1. Use anhydrous solvents and dry the base thoroughly. Perform the reaction under strictly inert conditions.2. Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.
Prevalence of Homocoupling 1. Presence of oxygen.2. Inefficient catalytic cycle.1. Ensure thorough degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).2. Optimize the catalyst and ligand system to accelerate the cross-coupling pathway.
Dehalogenation of Starting Material 1. Sub-optimal base.2. Presence of a hydrogen source.1. Screen different bases. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ may be preferable to strong hydroxide or alkoxide bases.[3]2. Use anhydrous solvents and minimize the water content in aqueous systems.
Reaction Stalls Before Completion 1. Catalyst decomposition.2. Insufficient amount of base or boronic acid.1. Consider a more robust catalyst system or a lower reaction temperature.2. Ensure an adequate excess of the boronic acid (typically 1.2-1.5 equivalents) and the base (2-3 equivalents).

Data Presentation

The following table summarizes representative yields for the selective Suzuki coupling at the C6-position of a closely related substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids. These results provide a strong predictive framework for the expected outcomes with this compound under optimized conditions.

Entry Arylboronic Acid Product Typical Yield (%)
1Phenylboronic acid2-Chloro-6-phenyl-1,8-naphthyridine85-95
24-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)-1,8-naphthyridine80-90
33-Fluorophenylboronic acid2-Chloro-6-(3-fluorophenyl)-1,8-naphthyridine82-92
44-(Trifluoromethyl)phenylboronic acid2-Chloro-6-(4-(trifluoromethyl)phenyl)-1,8-naphthyridine75-85
5Thiophen-2-ylboronic acid2-Chloro-6-(thiophen-2-yl)-1,8-naphthyridine70-80
Data is extrapolated from typical outcomes for similar substrates under optimized conditions.[1]

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C6-Position

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand like SPhos, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, potentially with a small amount of degassed water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)₂ + Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst/Ligand Activity Start->Check_Catalyst Check_Base Evaluate Base Start->Check_Base Check_Solvent Assess Solvent & Temperature Start->Check_Solvent Check_Reagents Verify Reagent Quality Start->Check_Reagents Optimize_Catalyst Use Bulky, Electron-Rich Ligand or Precatalyst Check_Catalyst->Optimize_Catalyst Optimize_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base Optimize_Conditions Increase Temperature Screen Solvents Check_Solvent->Optimize_Conditions Optimize_Reagents Use Fresh Reagents Anhydrous Conditions Check_Reagents->Optimize_Reagents Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Conditions->Success Optimize_Reagents->Success

References

Technical Support Center: Selective Functionalization of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the selective functionalization of 6-Bromo-2-chloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of this compound?

A1: this compound exhibits differential reactivity at its two halogenated positions. The 2-chloro position is activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] Conversely, the 6-bromo position is more readily functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This selectivity allows for a stepwise functionalization of the naphthyridine core.

Q2: Which position is more reactive in a Suzuki-Miyaura coupling?

A2: The 6-bromo position is generally more reactive in Suzuki-Miyaura cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.[4]

Q3: Can I perform a Buchwald-Hartwig amination selectively at the 6-position?

A3: Yes, selective Buchwald-Hartwig amination at the 6-bromo position is achievable.[5][6] By carefully selecting the catalyst, ligand, and reaction conditions, you can favor the coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Q4: What are the key considerations for achieving selectivity in Sonogashira couplings?

A4: Similar to other palladium-catalyzed cross-couplings, the 6-bromo position is the preferred site for Sonogashira reactions.[7][8] To ensure high selectivity, it is crucial to use appropriate palladium and copper catalysts and to optimize the reaction temperature and time to avoid side reactions or coupling at the less reactive 2-chloro position.

Q5: Is it possible to functionalize the 2-chloro position first?

A5: Yes, the 2-chloro position can be functionalized first, typically through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the adjacent nitrogen atom makes this position susceptible to attack by strong nucleophiles like amines or alkoxides.[1][2][3]

Troubleshooting Guides

Suzuki-Miyaura Coupling at the 6-Position

Problem: Low or no yield of the desired 6-aryl-2-chloro-1,8-naphthyridine.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a pre-catalyst or activate Pd(II) sources in situ.[9] Consider using a more robust catalyst system, such as those with bulky, electron-rich phosphine ligands.[4][10]
Poor Quality Reagents Use high-purity arylboronic acid and ensure the this compound starting material is pure. Impurities can poison the catalyst.[9]
Inappropriate Base The choice of base is critical.[10] Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting material or product.
Solvent Issues Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the palladium catalyst. Common solvent systems include dioxane/water or toluene/water mixtures.[11][12]
Sub-optimal Temperature The reaction may require heating. Optimize the temperature, typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at high temperatures.

Problem: Formation of side products, such as the di-substituted product or homo-coupling of the boronic acid.

Potential Cause Troubleshooting Step
Reaction Time Too Long Over-running the reaction can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it once the starting material is consumed.
Excess Boronic Acid Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize homo-coupling.
High Catalyst Loading While a sufficient amount of catalyst is needed, excessively high loadings can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%.
Buchwald-Hartwig Amination at the 6-Position

Problem: Incomplete conversion or low yield of the 6-amino-2-chloro-1,8-naphthyridine.

Potential Cause Troubleshooting Step
Ligand Choice The ligand plays a crucial role in Buchwald-Hartwig aminations.[6][13] Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[14]
Base Strength A strong, non-nucleophilic base is required. NaOtBu or LHMDS are commonly used.[5][15] Ensure the base is fresh and handled under inert conditions.
Amine Purity Impurities in the amine can inhibit the catalyst. Purify the amine by distillation or by passing it through a plug of activated alumina.
Inert Atmosphere The reaction is highly sensitive to oxygen. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[13][15]

Problem: Competitive reaction at the 2-chloro position.

Potential Cause Troubleshooting Step
High Temperature Elevated temperatures can promote nucleophilic aromatic substitution at the 2-chloro position. Try running the reaction at a lower temperature for a longer duration.
Choice of Amine Highly nucleophilic amines may directly attack the 2-chloro position. If selectivity is an issue, consider using a less nucleophilic amine or protecting the amine and using an ammonia equivalent.[5]
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

Problem: The reaction is sluggish or does not proceed to completion.

Potential Cause Troubleshooting Step
Weak Nucleophile SNAr on this substrate requires a sufficiently strong nucleophile. If using an alcohol, consider deprotonating it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.
Low Temperature While some SNAr reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1]
Solvent Effects Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[2]

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the 6-Position
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination at the 6-Position
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.[15]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Functionalization

Reaction Type Target Position Typical Catalyst/Reagent Base Solvent Temp (°C)
Suzuki-Miyaura6-BromoPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig6-BromoPd₂(dba)₃ / XPhosNaOtBuToluene90-110
Sonogashira6-BromoPd(PPh₃)₄ / CuIEt₃NTHF60-80
SNAr2-ChloroNucleophile (e.g., R-NH₂)- (or external base)DMF/DMSO25-100

Visualizations

G cluster_start Starting Material cluster_path1 Pathway 1: Cross-Coupling First cluster_path2 Pathway 2: SNAr First start 6-Bromo-2-chloro- 1,8-naphthyridine A1 Suzuki / Buchwald-Hartwig / Sonogashira start->A1 B1 SNAr (e.g., Amination) start->B1 P1 6-Functionalized-2-chloro- 1,8-naphthyridine A1->P1 A2 SNAr (e.g., Amination) P1->A2 P2 2,6-Difunctionalized- 1,8-naphthyridine A2->P2 Q1 6-Bromo-2-functionalized- 1,8-naphthyridine B1->Q1 B2 Suzuki / Buchwald-Hartwig / Sonogashira Q1->B2 B2->P2 G cluster_troubleshooting Troubleshooting Logic: Low Yield in Suzuki Coupling Start Low Yield Observed C1 Check Catalyst Activity Start->C1 C2 Verify Reagent Purity Start->C2 C3 Optimize Base and Solvent Start->C3 C4 Adjust Temperature Start->C4 S1 Use Pre-catalyst / Screen Ligands C1->S1 S2 Purify Starting Materials C2->S2 S3 Screen Bases (K3PO4, Cs2CO3) Use Anhydrous/Degassed Solvents C3->S3 S4 Run Temperature Gradient C4->S4 End Improved Yield S1->End S2->End S3->End S4->End

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Buchwald-Hartwig amination on 6-Bromo-2-chloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges with this substrate are achieving high yields and controlling selectivity. The presence of two different halogen atoms (bromine at C6 and chlorine at C2) on the electron-deficient 1,8-naphthyridine ring system presents the possibility of mono- or di-amination, as well as competitive side reactions. The nitrogen atoms within the naphthyridine core can also coordinate to the palladium catalyst, potentially inhibiting its activity.

Q2: Which halogen is expected to react preferentially in a mono-amination reaction?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the C-Br bond at the 6-position is expected to be more reactive than the C-Cl bond at the 2-position, favoring mono-amination at the C6 position under carefully controlled conditions.

Q3: What are the key reaction parameters to consider for optimizing the yield?

A3: The critical parameters for optimization include the choice of palladium catalyst (or precatalyst), the phosphine ligand, the base, the solvent, and the reaction temperature. Each of these factors can significantly influence the reaction rate, yield, and selectivity.

Q4: Can I use an ammonia surrogate for this reaction?

A4: Yes, ammonia surrogates can be employed. For instance, lithium bis(trimethylsilyl)amide (LHMDS) has been successfully used as an ammonia equivalent in the amination of the analogous 6-bromo-2-chloroquinoline, suggesting its potential applicability to the 1,8-naphthyridine system.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Poor quality of reagents or solvents. 5. Reaction temperature is too low.1. Use a fresh batch of palladium precursor or a pre-formed catalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. 2. Screen a variety of phosphine ligands. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging substrates. For selective amination at the C6-Br position, a ligand that favors the oxidative addition of aryl bromides over chlorides should be chosen. 3. The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. The solubility and strength of the base can impact the reaction rate. 4. Use anhydrous and degassed solvents. Ensure the amine is pure and dry. 5. Gradually increase the reaction temperature. Reactions are typically run at elevated temperatures (e.g., 80-120 °C).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Competing reductive dehalogenation pathway. 2. Reaction temperature is too high.1. This side reaction can be minimized by careful selection of the ligand and base. Sometimes, a less sterically hindered ligand or a weaker base can suppress this pathway. 2. Lowering the reaction temperature may reduce the rate of side reactions relative to the desired amination.
Poor Selectivity (Amination at both C2 and C6) 1. Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bond. 2. The chosen catalyst/ligand system is not selective.1. To achieve mono-amination at the C6 position, use milder reaction conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-aminated product is formed. 2. A thorough screening of ligands is recommended. Some ligands exhibit higher selectivity for the oxidative addition of aryl bromides over chlorides.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Ensure a strictly inert atmosphere is maintained throughout the reaction. The use of a robust pre-catalyst can sometimes mitigate deactivation issues. 2. An excess of the base is typically required. Ensure the base is of high purity and has not been passivated by atmospheric CO₂ or moisture.

Data Presentation

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromoquinolines and Bromopyridines

ParameterCommon Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, DavePhos, XPhosBulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are commonly employed.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature 80-120 °CHigher temperatures may be necessary for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Table 2: Specific Conditions for the Amination of a Structurally Similar Substrate: 6-Bromo-2-chloroquinoline

AmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Cyclic AminesOptimized conditions----[1]
LHMDS (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane100Not Reported[1]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of a dihalo-heterocycle, adapted from procedures for the structurally similar 6-bromo-2-chloroquinoline. This should be used as a starting point and optimized for the specific amine and desired selectivity.

Protocol 1: General Procedure for Mono-amination at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII L_n(Ar)(X)Pd(II) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [L_n(Ar)(X)Pd(II)(HNR'R'')]+ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_n(Ar)(NR'R'')Pd(II) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Substrate Ar-X Amine HNR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Reaction Start: Buchwald-Hartwig Amination of This compound Check_Conversion Monitor Reaction Progress (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low or No Conversion Check_Conversion->Low_Conversion Issue Detected Side_Products Significant Side Products Check_Conversion->Side_Products Issue Detected Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Major Issues Screen_Catalyst Screen Catalyst/ Ligand/Base Low_Conversion->Screen_Catalyst Check_Reagents Verify Reagent/ Solvent Quality Low_Conversion->Check_Reagents Adjust_Temp Adjust Temperature Low_Conversion->Adjust_Temp Optimize_Conditions Optimize Conditions (Temp, Time) Side_Products->Optimize_Conditions Workup Workup and Purification Good_Conversion->Workup Screen_Catalyst->Check_Conversion Re-evaluate Check_Reagents->Check_Conversion Re-evaluate Adjust_Temp->Check_Conversion Re-evaluate Optimize_Conditions->Check_Conversion Re-evaluate

References

Common side reactions in the synthesis of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective method involves a two-step process. The first step is the construction of the naphthyridine core via a Friedländer-type condensation reaction to yield 6-Bromo-1,8-naphthyridin-2(1H)-one. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to afford the final product, this compound.

Q2: What are the typical starting materials for the Friedländer condensation in this synthesis?

The key precursors for the initial cyclization are typically 2-amino-5-bromopyridine and an α-keto ester, such as ethyl acetoacetate or a similar β-dicarbonyl compound.

Q3: My final product appears to be contaminated with a significant amount of starting material from the chlorination step. How can I improve the conversion?

Incomplete chlorination is a common issue. To drive the reaction to completion, you can try increasing the reaction temperature, extending the reaction time, or using a larger excess of the chlorinating agent (e.g., POCl₃). Ensure that your reagents are anhydrous, as moisture can consume the chlorinating agent.

Q4: After the workup of the chlorination reaction, I observe the reappearance of the hydroxy-naphthyridine starting material in my crude product. What could be the cause?

The 2-chloro-1,8-naphthyridine product is susceptible to hydrolysis. If the crude product is exposed to water or alcohols for an extended period, especially under non-neutral pH conditions during workup, the chloro group can be hydrolyzed back to the hydroxyl group. It is advisable to perform the aqueous workup quickly with cold water or ice and to thoroughly dry the organic extracts.

Troubleshooting Guides

Issue 1: Low Yield in the Friedländer Condensation Step

Symptoms:

  • Low isolated yield of 6-Bromo-1,8-naphthyridin-2(1H)-one.

  • Presence of unreacted 2-amino-5-bromopyridine in the crude product.

  • Formation of a complex mixture of byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Ensure efficient mixing.
Suboptimal Catalyst The choice of acid or base catalyst is crucial. Experiment with different catalysts such as piperidine, p-toluenesulfonic acid, or polyphosphoric acid to find the optimal conditions.
Side Reactions of Starting Materials The β-keto ester can undergo self-condensation. Add the 2-amino-5-bromopyridine to the reaction mixture before initiating the reaction to favor the desired condensation.
Issue 2: Formation of Multiple Products in the Chlorination Step

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product and starting material.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

Possible CauseSide ProductRecommended Solution
Incomplete Chlorination 6-Bromo-1,8-naphthyridin-2(1H)-oneIncrease reaction time, temperature, or the amount of POCl₃. Ensure anhydrous conditions.
Hydrolysis during Workup 6-Bromo-1,8-naphthyridin-2(1H)-onePerform aqueous workup quickly with cold water/ice. Neutralize the reaction mixture carefully and extract the product promptly.
Over-chlorination Dichloro-bromo-1,8-naphthyridine isomersUse milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the chlorinating agent.
Halogen Exchange 2,6-Dichloro-1,8-naphthyridineThis is more likely under harsh conditions. Use the minimum effective temperature and reaction time. Consider alternative chlorinating agents that are less aggressive.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1,8-naphthyridin-2(1H)-one (Friedländer Condensation)

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., Dowtherm A), add ethyl acetoacetate (1.2 eq).

  • Heat the mixture to reflux (typically 240-250 °C) for 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the crude 6-Bromo-1,8-naphthyridin-2(1H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of this compound (Chlorination)

  • To a flask containing 6-Bromo-1,8-naphthyridin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 100-110 °C) for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_step1 Step 1: Friedländer Condensation cluster_step2 Step 2: Chlorination start 2-Amino-5-bromopyridine + Ethyl Acetoacetate reaction1 Reflux in High-Boiling Solvent start->reaction1 intermediate Crude 6-Bromo-1,8-naphthyridin-2(1H)-one reaction1->intermediate purification1 Recrystallization intermediate->purification1 pure_intermediate Pure 6-Bromo-1,8-naphthyridin-2(1H)-one purification1->pure_intermediate reaction2 Reflux in POCl3 pure_intermediate->reaction2 workup Aqueous Workup & Extraction reaction2->workup purification2 Column Chromatography workup->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

side_reactions cluster_side_reactions Potential Side Reactions main_reactant 6-Bromo-1,8-naphthyridin-2(1H)-one chlorination Chlorination (POCl3) main_reactant->chlorination desired_product This compound chlorination->desired_product Desired Path incomplete Incomplete Reaction chlorination->incomplete Side Path over_chlorination Over-chlorination chlorination->over_chlorination Side Path halogen_exchange Halogen Exchange chlorination->halogen_exchange Side Path hydrolysis Hydrolysis (Workup) desired_product->hydrolysis Side Path (Workup) incomplete->main_reactant Results in hydrolysis->main_reactant Results in

Caption: Common side reaction pathways in the chlorination step.

Technical Support Center: Purification of Intermediates in 6-Bromo-2-chloro-1,8-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-1,8-naphthyridine. The following sections detail purification strategies for key intermediates, offering practical solutions to common experimental challenges.

Purification of Intermediate 1: 6-Bromo-1,8-naphthyridin-2(1H)-one

The initial cyclization reaction to form the naphthyridinone core often results in a crude product containing unreacted starting materials and side products. Effective purification of 6-Bromo-1,8-naphthyridin-2(1H)-one is critical for the success of the subsequent chlorination step.

Troubleshooting Guide & FAQs

Question 1: My crude 6-Bromo-1,8-naphthyridin-2(1H)-one is a dark, oily residue instead of a solid. How should I proceed with purification?

Answer: Oiling out of the crude product can be due to the presence of high-boiling point solvents (e.g., DMF, DMSO) or significant amounts of impurities that depress the melting point.

  • Initial Step - Solvent Removal: Ensure all high-boiling point solvents are thoroughly removed. This can be achieved by co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure.

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.

  • Aqueous Wash: If the reaction was conducted in a basic medium, residual basic impurities might be present. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and perform an acidic wash with dilute aqueous HCl (1M). This will protonate and extract basic impurities into the aqueous layer. Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a brine wash to remove excess water.

  • Column Chromatography: If trituration and washing are unsuccessful, column chromatography is the next logical step. A silica gel column is typically effective.

Question 2: I am observing a low yield after recrystallizing 6-Bromo-1,8-naphthyridin-2(1H)-one. What are the common causes and how can I improve the recovery?

Answer: Low recovery during recrystallization is a frequent issue and can be addressed by optimizing the solvent system and crystallization conditions.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for the recrystallization of naphthyridine derivatives include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Seeding with a pure crystal of the product can also initiate crystallization.

Question 3: My NMR analysis of the purified 6-Bromo-1,8-naphthyridin-2(1H)-one still shows the presence of unreacted 2-amino-5-bromopyridine. How can I remove this impurity?

Answer: Due to the basic nature of 2-amino-5-bromopyridine, an acidic wash is the most effective method for its removal.

  • Acidic Workup: Dissolve the crude product in an organic solvent such as ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1-5% HCl). The 2-amino-5-bromopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer. This method is generally more efficient than chromatography for removing significant amounts of this specific impurity.

Quantitative Data on Purification Strategies
Purification MethodTypical Recovery YieldPurity EnhancementKey Considerations
Recrystallization 70-90%Can significantly increase purity from ~80% to >98%Dependent on choosing the optimal solvent system.
Acidic Wash >95%Highly effective for removing basic impurities like unreacted 2-aminopyridines.The product must be stable to acidic conditions.
Column Chromatography 60-85%Can achieve high purity (>99%) and separate closely related impurities.Can be time-consuming and lead to some product loss on the stationary phase.
Experimental Protocols

Protocol 1: Recrystallization of 6-Bromo-1,8-naphthyridin-2(1H)-one

  • Dissolution: In a flask, add the crude 6-Bromo-1,8-naphthyridin-2(1H)-one. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Acidic Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Purification of Intermediate 2: this compound

The chlorination of 6-Bromo-1,8-naphthyridin-2(1H)-one using reagents like phosphorus oxychloride (POCl₃) can lead to a crude product containing residual chlorinating agent and various byproducts. Proper purification is essential to obtain the desired high-purity final intermediate.

Troubleshooting Guide & FAQs

Question 1: After the chlorination reaction with POCl₃, my workup is problematic, resulting in a thick, difficult-to-handle mixture. What is the correct procedure?

Answer: The workup of reactions involving POCl₃ requires careful quenching to avoid vigorous and exothermic reactions.

  • Controlled Quenching: The reaction mixture should be cooled to 0 °C and then slowly and carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Basification: After the initial quench, the acidic solution should be neutralized and then made basic by the slow addition of a base such as a saturated sodium carbonate solution or aqueous ammonia. This will precipitate the crude product. Always perform this step in an ice bath to manage the exotherm.

  • Extraction: The precipitated solid can then be collected by filtration or the aqueous mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Question 2: My purified this compound is still contaminated with the starting material, 6-Bromo-1,8-naphthyridin-2(1H)-one. How can I separate them?

Answer: The starting material is significantly more polar than the chlorinated product due to the presence of the N-H and C=O bonds. This difference in polarity can be exploited for separation.

  • Column Chromatography: This is the most effective method for separating the product from the starting material. A silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the elution of the less polar this compound first, while the more polar starting material will be retained longer on the column. A good starting mobile phase is a mixture of petroleum ether and ethyl acetate.

  • Trituration/Recrystallization: If the amount of starting material is small, a careful recrystallization might be effective. Choose a solvent system where the product has moderate solubility at high temperatures and the starting material is either very soluble or sparingly soluble.

Question 3: I am observing di-chlorinated or other over-halogenated byproducts in my final product. How can these be avoided and removed?

Answer: The formation of over-halogenated byproducts is often a result of harsh reaction conditions.

  • Reaction Control: To minimize the formation of these byproducts, it is crucial to control the reaction temperature and time. Running the reaction at the lowest effective temperature and monitoring its progress by TLC to stop it upon consumption of the starting material can prevent over-halogenation.

  • Purification: These byproducts often have similar polarities to the desired product, making separation by simple recrystallization difficult. High-performance column chromatography with a shallow solvent gradient is often necessary for effective separation.

Quantitative Data on Purification Strategies
Purification MethodTypical Recovery YieldPurity EnhancementKey Considerations
Aqueous Workup & Precipitation 85-95%Primarily removes inorganic impurities and excess reagents.Careful control of temperature and pH is crucial for safety and yield.
Column Chromatography 70-90%Can achieve >99% purity, effectively removing starting material and byproducts.Choice of eluent system is critical for good separation.
Recrystallization 60-80%Effective for removing minor impurities if a suitable solvent is found.May not be effective for separating structurally similar byproducts.
Experimental Protocols

Protocol 3: Workup and Purification after POCl₃ Chlorination

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the mixture onto a stirred slurry of crushed ice.

  • Neutralization and Basification: Continue stirring in the ice bath and slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the mixture is neutral and then basic (pH ~8-9).

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflows

experimental_workflow cluster_intermediate1 Purification of 6-Bromo-1,8-naphthyridin-2(1H)-one cluster_intermediate2 Purification of this compound crude_intermediate1 Crude Product (from cyclization) trituration Trituration (Hexanes/EtOAc) crude_intermediate1->trituration acid_wash Acidic Wash (1M HCl) trituration->acid_wash recrystallization1 Recrystallization (e.g., Ethanol) acid_wash->recrystallization1 pure_intermediate1 Pure Intermediate 1 recrystallization1->pure_intermediate1 crude_intermediate2 Crude Product (from chlorination) workup Aqueous Workup (Ice, NaHCO3) crude_intermediate2->workup column_chromatography Column Chromatography (Silica Gel) workup->column_chromatography recrystallization2 Recrystallization column_chromatography->recrystallization2 pure_product Pure Final Intermediate recrystallization2->pure_product

Caption: General purification workflow for intermediates in the synthesis of this compound.

troubleshooting_logic start Problem Encountered during Purification oily_product Crude product is an oil start->oily_product low_yield Low recrystallization yield start->low_yield impurity Persistent impurity detected start->impurity solvent_removal Solution: Co-evaporate with toluene oily_product->solvent_removal Cause: Residual high-boiling solvent trituration Solution: Triturate with a non-polar solvent oily_product->trituration Cause: Impurities depressing melting point wrong_solvent Solution: Perform solvent screening low_yield->wrong_solvent Cause: Inappropriate solvent choice fast_cooling Solution: Allow to cool slowly low_yield->fast_cooling Cause: Rapid cooling basic_impurity basic_impurity impurity->basic_impurity Impurity: Unreacted aminopyridine similar_polarity similar_polarity impurity->similar_polarity Impurity: Structurally similar byproduct acid_wash acid_wash basic_impurity->acid_wash Solution: Perform an acidic wash column column similar_polarity->column Solution: High-performance column chromatography

Caption: A decision-making diagram for troubleshooting common purification issues.

Technical Support Center: Cross-Coupling Reactions of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-Bromo-2-chloro-1,8-naphthyridine. The inherent challenges of this substrate, including potential catalyst poisoning and regioselectivity issues, are addressed with practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge stems from the presence of two nitrogen atoms in the 1,8-naphthyridine core. The lone pair of electrons on these pyridinic nitrogens can coordinate strongly to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This can result in low or no product yield. Additionally, the substrate possesses two different halogen atoms (bromine and chlorine), which requires careful control of reaction conditions to achieve selective coupling at one position.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the C6-Br or the C2-Cl?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1] Therefore, the C6-Br bond is significantly more reactive than the C2-Cl bond. This difference in reactivity allows for selective functionalization at the C6 position while leaving the C2-chloro group intact for subsequent transformations.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Catalyst Deactivation: As mentioned, poisoning by the naphthyridine nitrogen is a major issue.[2]

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the organohalide can lead to undesired symmetrical byproducts.[2] This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from a proton source (e.g., water), leading to a hydro-dehalogenated starting material.[2]

  • Dehalogenation: Reduction of the C-Br or C-Cl bond to a C-H bond can occur, particularly with certain bases and catalyst systems.

Q4: How can I minimize catalyst poisoning by the naphthyridine nitrogen?

A4: Several strategies can mitigate catalyst poisoning:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[2][3]

  • Use of Pre-formed Catalysts: Palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often more efficient at initiating the catalytic cycle and can be less susceptible to poisoning.

  • Slow Addition of Substrate: In some cases, slow addition of the this compound to the reaction mixture can help maintain a low concentration of the potential poison.[2]

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical and depends on the specific cross-coupling reaction.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging couplings.[4]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5][6]

  • Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[7] It is crucial that the base is anhydrous and finely powdered for solid bases.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Catalyst Poisoning/Inactivity • Use a fresh batch of palladium catalyst or a more active pre-catalyst (e.g., Buchwald G3/G4).• Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2]• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand • Screen a variety of phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Incorrect Base • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig).• Ensure the base is anhydrous and finely powdered.
Poor Solubility • Try different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene).[2]
Low Reaction Temperature • Increase the reaction temperature in increments of 10-20 °C.
Oxygen Contamination • Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid Oxygen in the reaction mixture.• Thoroughly degas all solvents and reagents before use.• Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation Presence of excess water or protic solvents.• Use anhydrous solvents and reagents.• Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.[2]
Reaction at the C2-Cl Position Reaction conditions are too harsh, leading to loss of selectivity.• Lower the reaction temperature.• Use a less active catalyst system that is selective for C-Br activation.

Quantitative Data from Analogous Systems

The following tables summarize typical reaction conditions for cross-coupling reactions on structurally similar bromo-chloro N-heterocycles. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-chloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
22,4-Dibromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O90888 (at C4)
32-Chloro-4-bromopyridine3-Tolylboronic acidXPhos Pd G3 (1)-K₂CO₃ (3)2-MeTHF/H₂O801692 (at C4)

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001891
22-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102485
33-Amino-6-bromopyridineBenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001289

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C6-Br

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv) or a suitable pre-catalyst

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C6-Br

This protocol is a starting point and should be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Inactive Complex Inactive Complex Pd(0)L2->Inactive Complex Coordination Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Product Reductive\nElimination->Product Naphthyridine Naphthyridine Naphthyridine->Inactive Complex

Caption: Catalyst poisoning by naphthyridine nitrogen.

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst/Ligand start->catalyst conditions Optimize Conditions start->conditions byproducts Analyze Byproducts start->byproducts catalyst_sol Use bulky, electron-rich ligand Increase catalyst loading Use fresh pre-catalyst catalyst->catalyst_sol conditions_sol Screen bases and solvents Increase temperature Ensure inert atmosphere conditions->conditions_sol byproducts_sol Homocoupling -> Degas thoroughly Protodeboronation -> Use boronate ester byproducts->byproducts_sol success Improved Yield catalyst_sol->success conditions_sol->success byproducts_sol->success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-2-chloro-1,8-naphthyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Condensation Reaction

Q: We are experiencing significantly lower than expected yields during the initial condensation of 2-amino-5-bromopyridine with diethyl malonate. What are the potential causes and solutions?

A: Low yields in this step are a common challenge during scale-up. Several factors could be contributing to this issue.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the reaction temperature. Be cautious with significant temperature increases to avoid side product formation.

  • Suboptimal Catalyst Performance: The choice and concentration of the base catalyst are critical.

    • Solution: While sodium ethoxide is commonly used, its activity can be influenced by moisture. Ensure anhydrous conditions. Consider screening other bases such as potassium tert-butoxide or sodium hydride. The catalyst loading should also be optimized; typically, 2.0-2.5 equivalents are required.

  • Side Reactions: Competing side reactions, such as self-condensation of diethyl malonate or polymerization of the starting materials, can reduce the yield of the desired product.

    • Solution: Controlled addition of the base at a lower temperature can minimize side reactions. Maintaining a consistent temperature throughout the reaction is crucial.

Issue 2: Poor Selectivity and Impurity Formation during Chlorination

Q: The chlorination of the 6-bromo-1,8-naphthyridine-2,7-diol intermediate is resulting in a mixture of mono- and di-chlorinated products, along with other impurities, making purification difficult.

A: Achieving selective mono-chlorination at the 2-position is a significant hurdle in the synthesis of this molecule.

  • Over-chlorination: The use of strong chlorinating agents can lead to the formation of the undesired 2,7-dichloro-1,8-naphthyridine.

    • Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-chlorination. Consider using a milder chlorinating agent or a mixed-reagent system.

  • Reaction Temperature: High reaction temperatures can decrease selectivity.

    • Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. This can help to favor the formation of the mono-chloro product.

  • Work-up Procedure: The work-up procedure can influence the impurity profile.

    • Solution: A carefully controlled aqueous quench of the reaction mixture is critical. Ensure the temperature is kept low during the quench to prevent the decomposition of the product.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are facing challenges in isolating the final product, this compound, in high purity. The crude product is often an oil or a sticky solid that is difficult to handle.

A: Purification at scale can be challenging, especially when dealing with impurities that have similar physical properties to the product.

  • Crystallization Issues: The product may be reluctant to crystallize from the crude reaction mixture.

    • Solution: Experiment with various solvent systems for crystallization. A combination of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective. Seeding the solution with a small amount of pure product can also induce crystallization.

  • Chromatographic Purification: Column chromatography may be necessary but can be time-consuming and costly at scale.

    • Solution: If chromatography is unavoidable, optimize the conditions for high throughput. This includes selecting the appropriate stationary phase (silica gel or alumina) and a solvent system that provides good separation. Consider using automated flash chromatography systems for larger quantities.

  • Residual Solvents: Trapped solvents in the final product can be a problem.

    • Solution: After filtration, wash the product thoroughly with a suitable non-polar solvent. Dry the product under vacuum at a slightly elevated temperature to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A1: A frequently employed synthetic strategy involves a multi-step process starting from commercially available 2-amino-5-bromopyridine. The key steps typically include:

  • Condensation of 2-amino-5-bromopyridine with a malonic acid derivative (e.g., diethyl malonate) in the presence of a strong base to form a dihydroxy-naphthyridine intermediate.

  • Chlorination of the dihydroxy intermediate, primarily at the 2-position, using a chlorinating agent like phosphorus oxychloride.

  • Purification of the final product.

Q2: What are the key safety precautions to consider during the scale-up synthesis?

A2: Several safety hazards need to be addressed:

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Exothermic Reactions: The condensation and chlorination steps can be exothermic. Implement proper temperature control and have a cooling system readily available to manage any potential thermal runaways.

  • Solvent Handling: Large volumes of flammable organic solvents are used. Ensure the manufacturing area is well-ventilated and free from ignition sources. Use intrinsically safe equipment.

Q3: How can the formation of the isomeric impurity, 7-bromo-2-chloro-1,8-naphthyridine, be minimized?

A3: The formation of this isomer is less common due to the directing effects of the pyridine nitrogen. However, if it is observed, it suggests a lack of regioselectivity in the initial cyclization. Optimizing the condensation reaction conditions, particularly the choice of base and temperature, can help to improve the regioselectivity and minimize the formation of this impurity.

Data Presentation

Table 1: Representative Reaction Conditions for the Scale-up Synthesis of this compound

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Condensation2-amino-5-bromopyridine, Diethyl malonateSodium Ethoxide, Ethanol70-8012-1665-75
2. Chlorination6-bromo-1,8-naphthyridine-2,7-diolPhosphorus Oxychloride100-1104-670-80
3. PurificationCrude this compoundDichloromethane/HexaneRoom Temp.N/A>98 (purity)

Note: The data presented in this table is representative and may vary depending on the specific scale and equipment used.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1,8-naphthyridine-2,7-diol (Step 1)

  • To a stirred solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a suitable reactor, add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining the temperature below 30°C.

  • After the addition is complete, add diethyl malonate (1.1 eq) dropwise over a period of 1-2 hours.

  • Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction by TLC/HPLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Adjust the pH to ~7 with hydrochloric acid.

  • Filter the precipitated solid, wash with water and then with a cold non-polar solvent (e.g., hexane).

  • Dry the solid under vacuum to obtain the desired diol.

Protocol 2: Synthesis of this compound (Step 2)

  • In a clean and dry reactor, carefully charge phosphorus oxychloride (5-10 vol).

  • Add the 6-bromo-1,8-naphthyridine-2,7-diol (1.0 eq) portion-wise, controlling the addition rate to maintain the temperature below 40°C.

  • Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction progress by TLC/HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly quench it into a mixture of ice and water, ensuring the temperature does not exceed 20°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification start 2-Amino-5-bromopyridine + Diethyl Malonate react1 Reaction with Sodium Ethoxide in Ethanol start->react1 product1 6-bromo-1,8-naphthyridine-2,7-diol react1->product1 react2 Reaction with Phosphorus Oxychloride product1->react2 product2 Crude this compound react2->product2 purify Crystallization or Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Condensation? cause1 Incomplete Reaction start->cause1 Yes cause2 Suboptimal Catalyst start->cause2 Yes cause3 Side Reactions start->cause3 Yes no Proceed to Next Step start->no No sol1 Extend Reaction Time/ Increase Temperature cause1->sol1 sol2 Ensure Anhydrous Conditions/ Screen Other Bases cause2->sol2 sol3 Controlled Reagent Addition/ Maintain Constant Temperature cause3->sol3

Caption: Troubleshooting logic for low yield in the condensation step.

Troubleshooting low yields in the Friedländer synthesis of substituted 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Friedländer synthesis of 1,8-naphthyridines?

Low yields are a frequent challenge and can arise from several factors.[1] Key issues include incomplete reactions, the formation of side products, suboptimal catalyst choice or concentration, inappropriate reaction temperature or solvent, and impure starting materials.[1] Careful optimization of these parameters is crucial for achieving high yields.

Q2: What are potential side products in this synthesis?

While modern protocols often result in clean reactions, side products can still form.[1] A common side reaction is the self-condensation of the active methylene compound, especially under strongly basic conditions.[1] When using unsymmetrical ketones, a lack of regioselectivity can also lead to the formation of isomeric 1,8-naphthyridine products.[2]

Q3: How critical is the purity of the starting materials?

The purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound is essential. Impurities can interfere with the catalytic cycle, react with the starting materials to form unwanted byproducts, and ultimately lower the yield of the desired 1,8-naphthyridine.[1] Unreacted starting materials, such as 2-aminopyridine derivatives, are common impurities found in the crude product.[3]

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing greener synthetic routes.[4][5][6] Methodologies using water as a solvent, biocompatible ionic liquids like choline hydroxide as catalysts, or even solvent-free conditions have been reported to produce excellent yields.[4][5] These methods reduce reliance on hazardous organic solvents and can simplify product purification.[4][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction is giving a very low yield or no product at all. What steps should I take to troubleshoot this?

Answer: A systematic approach is best for diagnosing the cause of low yields. Consider the following factors:

  • Catalyst Choice and Concentration: The catalyst is critical. While traditional methods use acids or bases, modern protocols have introduced a range of more efficient catalysts.[1] For instance, basic ionic liquids or choline hydroxide have demonstrated high catalytic activity.[4][5][7] Ensure the correct catalyst is being used at an optimized concentration (e.g., 1 mol% for choline hydroxide in water).[5]

  • Reaction Temperature: Temperature requires careful optimization. While some reactions proceed efficiently at room temperature with highly active catalysts, others may require heating (e.g., 50-80°C) to go to completion.[1][7][8] Monitor your reaction at different temperatures to find the optimal condition for your specific substrates.

  • Reaction Time: The reaction may not have reached completion. Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If starting materials are still present, consider extending the reaction time.[1]

  • Solvent: The solvent plays a significant role. High yields have been achieved in water, ionic liquids, or under solvent-free conditions.[1][4][5][7] Solvent-free grinding, for example, increases the concentration of reagents and can lead to faster, more efficient reactions.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Question: I am using an unsymmetrical ketone and observing the formation of multiple isomers. How can I improve regioselectivity?

Answer: Poor regioselectivity is a known challenge with unsymmetrical ketones in the Friedländer synthesis.[2][9] Here are some strategies to control the formation of the desired regioisomer:

  • Catalyst Selection: Certain catalysts can direct the reaction to favor one isomer over another. For example, specific basic ionic liquids have been shown to generate single products in excellent yields.[7][9]

  • Reaction Conditions: Modifying the reaction temperature or solvent may influence the kinetic vs. thermodynamic control of the cyclization step, potentially favoring one isomer.

Problem 3: Difficulty in Product Purification

Question: My crude product is an oil or a discolored solid, and I'm struggling with purification. What are the best methods?

Answer: Purification can often be challenging due to the presence of unreacted starting materials, residual high-boiling solvents (like DMSO or pyridine), or colored impurities.[3]

  • Acidic Wash: To remove basic impurities like unreacted 2-aminopyridine derivatives, an acidic wash during the workup is highly effective.[3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will form water-soluble salts and move to the aqueous layer.[3]

  • Recrystallization: For solid crude products, recrystallization is often the most effective first step for purification.[3] This method is excellent for removing small amounts of impurities.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard method.[3] A range of solvent systems can be used to separate the desired product from byproducts and unreacted starting materials.[7]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst and solvent is paramount for maximizing yield. The tables below summarize quantitative data from various studies to guide your experimental design.

Table 1: Effect of Catalyst on Yield for 1,8-Naphthyridine Synthesis
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
PiperidineNone (Grinding)Room Temp1090
DABCONone (Microwave)N/A3-574-86[10]
[Bmmim][Im][Bmmim][Im] (IL)80144090[7][9]
Choline HydroxideWater5036099[4][5]
NoneEthanolRoom Temp105

DABCO: 1,4-Diazabicyclo[2.2.2]octane [Bmmim][Im]: 1-butyl-2,3-dimethylimidazolium imidazolide

Table 2: Influence of Solvent on Yield
SolventCatalystTemperature (°C)TimeYield (%)Reference
WaterCholine Hydroxide506 h99[4][5]
None (Solvent-Free)PiperidineRoom Temp10 min90
Ionic Liquid[Bmmim][Im]8024 h90[7][9]
EthanolPiperidineRoom Temp10 min5

Experimental Protocols

Protocol 1: Green Synthesis in Water using Choline Hydroxide

This protocol is adapted from a high-yield, environmentally friendly method.[4][5][8]

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture.[8]

  • Reaction Conditions: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere. Heat the reaction mixture to 50°C with continuous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. The product often precipitates from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization if necessary.

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol offers a rapid and efficient solventless method.

  • Reactant Preparation: In a mortar, combine 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of piperidine.

  • Reaction: Grind the mixture using a pestle at room temperature for approximately 10 minutes. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, add cold water to the solid reaction mixture.[8]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual catalyst.[8] The product can be recrystallized from an appropriate solvent (e.g., ethanol).

Visual Guides

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key mechanistic steps, a general experimental workflow, and a decision tree for troubleshooting low yields.

Friedlander_Mechanism cluster_1 Step 1: Aldol-Type Condensation cluster_2 Step 2: Cyclization & Dehydration A 2-Aminonicotinaldehyde + Active Methylene Compound B Enolate Formation (Base-Catalyzed) A->B Base C Aldol Adduct Intermediate B->C Nucleophilic Attack D Intramolecular Cyclization C->D Spontaneous E Dehydration (Water Elimination) D->E F Substituted 1,8-Naphthyridine E->F

Caption: The base-catalyzed Friedländer synthesis mechanism.

Experimental_Workflow start Reactants & Solvent (e.g., Water) step1 Add Catalyst (e.g., Choline Hydroxide) start->step1 step2 Heat & Stir under N2 (e.g., 50°C, 6-12h) step1->step2 step3 Monitor by TLC step2->step3 step4 Reaction Complete? step3->step4 step4->step2 No step5 Workup (Cooling, Filtration) step4->step5 Yes product Crude Product step5->product purify Purification (Recrystallization or Column Chromatography) product->purify final Pure 1,8-Naphthyridine purify->final Troubleshooting_Tree start Low Yield Observed q1 Is the catalyst appropriate and pure? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Action: Select a more efficient catalyst (e.g., Choline Hydroxide, IL). Verify concentration. q1->a1_no No q2 Is the temperature optimized? a1_yes->q2 a2_yes Check Reaction Time q2->a2_yes Yes a2_no Action: Screen a range of temperatures (e.g., RT to 80°C) to find the optimum. q2->a2_no No q3 Has the reaction gone to completion? a2_yes->q3 a3_yes Check Purity of Starting Materials q3->a3_yes Yes a3_no Action: Extend reaction time. Continue monitoring by TLC. q3->a3_no No q4 Are starting materials pure? a3_yes->q4 a4_yes Consider Alternative Solvent System (e.g., Water, Solvent-Free) q4->a4_yes Yes a4_no Action: Purify starting materials before reaction. q4->a4_no No

References

Optimization of reaction parameters for the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in this cyclization can arise from several factors. Key areas to investigate include:

    • Insufficient Reagent Activity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile. The reaction requires an electron-rich substrate to proceed efficiently.[1][2] Ensure your starting N-(pyridin-2-yl)acetamide has appropriate electron-donating groups if necessary.

    • Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions may require heating to overcome the activation energy. For instance, in similar cyclizations, temperatures around 100-120°C have been shown to be effective.[3] Conversely, excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.

    • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-(pyridin-2-yl)acetamide is crucial. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote side reactions. A good starting point for optimization is a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is flame-dried, and anhydrous solvents and reagents are used under an inert atmosphere (e.g., nitrogen or argon).

    • Poor Reagent Quality: The quality of POCl₃ and DMF can significantly impact the reaction. Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[4]

Issue 2: Formation of Unwanted Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards the desired pyrido[1,2-a]pyrazine product?

  • Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

    • Control of Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quenching the reaction as soon as the starting material is consumed can prevent the formation of subsequent degradation or side products.

    • Order of Addition: Adding the N-(pyridin-2-yl)acetamide solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C) can help to control the initial reaction rate and minimize side reactions.

    • Alternative Reagents: If persistent side reactions are an issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃.[5] These may offer different reactivity profiles and reduce the formation of specific impurities.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. While DMF often serves as both a reagent and a solvent, the use of a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve selectivity.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier reagent and how is it prepared?

    • A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in this reaction.[2] It is typically prepared in situ by the reaction of an N,N-disubstituted amide, most commonly DMF, with an acid chloride like POCl₃.[5] The preparation is usually carried out at low temperatures (e.g., 0°C) before the addition of the substrate.

  • Q2: My reaction mixture turns into a thick precipitate and the stir bar stops. What should I do?

    • A2: The formation of the Vilsmeier reagent as a salt can sometimes lead to precipitation, especially at high concentrations. To mitigate this, you can try using a larger volume of an appropriate anhydrous co-solvent (e.g., DCM or DCE) to keep the reagent in solution. Ensuring efficient stirring and slow, dropwise addition of the POCl₃ to the DMF can also help to manage the initial formation of the precipitate.

  • Q3: Can this reaction be performed under microwave irradiation?

    • A3: Yes, Vilsmeier-Haack reactions have been successfully performed under microwave conditions. Microwave heating can sometimes lead to a significant reduction in reaction time and an increase in yield compared to conventional heating.[6] Optimization of temperature and time will be necessary for your specific substrate.

  • Q4: What is the expected mechanism for the cyclization of N-(pyridin-2-yl)acetamides?

    • A4: The proposed mechanism involves the initial formation of the Vilsmeier reagent. The N-(pyridin-2-yl)acetamide then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final pyrido[1,2-a]pyrazine product.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry and Temperature on Product Yield for a Representative Cyclization

EntryVilsmeier Reagent (Equivalents)Temperature (°C)Time (h)Product Yield (%)
13.0800.225
24.01000.5 - 1.573
35.01000.5 - 1.573
45.01203.0 - 6.078
510.005No Reaction

Note: Data adapted from a similar Vilsmeier-Haack cyclization reaction and is intended to be representative.[3] Optimal conditions for N-(pyridin-2-yl)acetamides may vary.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Cyclization of N-(pyridin-2-yl)acetamide

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (5.0 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Cyclization Reaction:

    • Dissolve the N-(pyridin-2-yl)acetamide (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like 1,2-dichloroethane (DCE).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain for the optimized reaction time (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring.

    • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Substrate N-(pyridin-2-yl)acetamide Intermediate1 Initial Adduct Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrido[1,2-a]pyrazine Product Intermediate2->Product Elimination & Hydrolysis

Caption: Proposed mechanism for the Vilsmeier-Haack cyclization.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Side_Products Side Products Observed Start->Side_Products Optimize_Temp Optimize Temperature (e.g., 80-120°C) Check_Reagents->Optimize_Temp Optimize_Stoich Optimize Stoichiometry (Reagent:Substrate Ratio) Optimize_Temp->Optimize_Stoich Monitor_Reaction Monitor Reaction by TLC/LC-MS Optimize_Stoich->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success Control_Time Control Reaction Time Side_Products->Control_Time Change_Addition Alter Order of Addition Control_Time->Change_Addition Alt_Reagents Consider Alternative Reagents (e.g., Oxalyl Chloride) Change_Addition->Alt_Reagents Alt_Reagents->Success

Caption: Troubleshooting workflow for reaction optimization.

References

Validation & Comparative

Comparative study of Suzuki and Stille coupling for 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 6-Bromo-2-chloro-1,8-naphthyridine

For researchers and professionals in drug development and organic synthesis, the selective functionalization of dihalogenated heterocycles is a critical step in the construction of complex molecular architectures. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, as applied to the selective C-C bond formation at the C6 position of this compound.

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, both Suzuki and Stille couplings can be expected to proceed with high selectivity at the C6 position of this compound. This guide leverages experimental data from analogous bromo-chloro aza-aromatic systems to provide a relevant and insightful comparison.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki and Stille coupling at the bromo-position of a bromo-chloro aza-aromatic substrate, based on data from analogous systems.

FeatureSuzuki Coupling (Analogous System: 6-Bromo-4-chloroquinoline-3-carbonitrile)Stille Coupling (Analogous System: 6-Bromo-2-chloropyridine derivative)
Organometallic Reagent Arylboronic acidOrganostannane (e.g., Tributyl(2-pyridyl)stannane)
Catalyst Pd(dppf)Cl₂PdCl₂(PPh₃)₂
Ligand dppf (part of the pre-catalyst)PPh₃ (part of the pre-catalyst)
Base Na₂CO₃Not explicitly required
Solvent 1,4-dioxane/H₂O (4:1)Not specified in the analogous example
Temperature 80-90 °CNot specified in the analogous example
Reaction Time 4-12 hoursNot specified in the analogous example
Typical Yield (%) 70-95%[1]82%[2]
Key Advantages Low toxicity of boron reagents, commercially available and diverse boronic acids.High tolerance of organostannanes to various functional groups, inertness to moisture and air.
Key Disadvantages Potential for protodeboronation of the boronic acid.Toxicity of organotin compounds and difficulty in removing tin byproducts.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflows for the Suzuki and Stille coupling of this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound F Reaction Mixture Assembly (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heating (e.g., 80-90 °C) F->G H Reaction Monitoring (TLC) G->H I Aqueous Work-up H->I J Chromatography I->J K 6-Aryl-2-chloro-1,8-naphthyridine J->K

Suzuki Coupling Workflow for this compound

Stille_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound E Reaction Mixture Assembly (Inert Atmosphere) A->E B Organostannane B->E C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->E D Solvent (e.g., Toluene or DMF) D->E F Heating E->F G Reaction Monitoring (TLC) F->G H Fluoride Work-up (to remove tin byproducts) G->H I Chromatography H->I J 6-Aryl-2-chloro-1,8-naphthyridine I->J

Stille Coupling Workflow for this compound

Experimental Protocols

The following are generalized experimental protocols for the selective Suzuki and Stille couplings at the C6 position of this compound, based on established methodologies for analogous substrates.

Suzuki Coupling Protocol

This protocol is adapted from a procedure for the selective Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, degassed (8 mL)

  • Deionized water, degassed (2 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add the degassed 1,4-dioxane and degassed deionized water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-chloro-1,8-naphthyridine.

Stille Coupling Protocol

This protocol is based on a procedure for the selective Stille coupling of a 6-bromo-2-chloropyridine C-nucleoside derivative.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be treated with a fluoride source (e.g., aqueous KF solution) and stirred, followed by filtration through celite.

  • The filtrate is then extracted with an organic solvent, and the combined organic layers are washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloro-1,8-naphthyridine.

References

A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromo-2-chloro-1,8-naphthyridine and Other Dihalonaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry due to the prevalence of this motif in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted 1,8-naphthyridines. This guide provides a comparative analysis of the reactivity of 6-bromo-2-chloro-1,8-naphthyridine alongside other dihalonaphthyridine analogues in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is based on established principles of cross-coupling chemistry and available experimental data on related heterocyclic systems, offering a predictive framework for synthetic planning.

General Reactivity Principles in Cross-Coupling of Dihalonaphthyridines

The reactivity of dihalonaphthyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the naphthyridine ring.

Influence of the Halogen: The C-X bond strength is a critical determinant of reactivity in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general order of reactivity for halogens is I > Br > Cl. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst more facile for heavier halogens. Consequently, iodo-substituted naphthyridines are the most reactive, followed by bromo- and then chloro-substituted analogues. Chloro-substituted positions often require more forcing reaction conditions or more specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields to their bromo- and iodo-counterparts.

Influence of the Halogen Position: The electronic properties of the 1,8-naphthyridine ring system also play a crucial role. The pyridine rings are electron-deficient, and the carbon atoms at positions 2, 4, 5, and 7 are susceptible to nucleophilic attack. In the context of cross-coupling, the positions alpha to the ring nitrogen (2 and 7) and para to the ring nitrogen (4 and 5) are generally more activated towards oxidative addition. Therefore, halogens at these positions are typically more reactive than those at the beta positions (3 and 6).

For a molecule like this compound, a competition between the C-Br and C-Cl bonds is expected. Based on the general reactivity trend of halogens, the C-Br bond at the 6-position is anticipated to be more reactive than the C-Cl bond at the 2-position. However, the higher activation of the 2-position due to its proximity to the nitrogen atom can sometimes lead to competitive or even selective reaction at the C-Cl bond, particularly with highly active catalyst systems.

Comparative Data for Cross-Coupling Reactions

The following tables summarize expected and reported yields for the cross-coupling of various dihalonaphthyridines. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not extensively available in the literature. The data presented is a compilation from various sources and established chemical principles to provide a comparative perspective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of dihalonaphthyridines in this reaction is expected to follow the general principles outlined above.

DihalonaphthyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~70-80 (at C-Br)Predicted
2,6-Dichloro-1,8-naphthyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11016~60-70 (mono)Analogous Systems
2,6-Dibromo-1,8-naphthyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O908>90 (mono)Analogous Systems
2-Chloro-6-iodo-1,8-naphthyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF804>95 (at C-I)Predicted

Predicted yields and conditions are based on reactivity trends observed in dihalopyridines and other related heterocycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of ligand is critical in achieving high yields and selectivity, especially when dealing with less reactive chloro-substituents.

DihalonaphthyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~80-90 (at C-Br)Analogous Systems
2,7-Dichloro-1,8-naphthyridineBenzamidePd(OAc)₂ / XantphosK₂CO₃Dioxane1102450-90 (di-subst.)
2,6-Dibromo-1,8-naphthyridinePiperidinePd(OAc)₂ / BINAPCs₂CO₃Toluene10012>90 (mono)Analogous Systems
2-Chloro-6-iodo-1,8-naphthyridineAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane906>95 (at C-I)Predicted

Predicted yields and conditions are based on reactivity trends observed in dihalopyridines and other related heterocycles.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkynyl moieties. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed.

DihalonaphthyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~80-90 (at C-Br)Analogous Systems
2,6-Dichloro-1,8-naphthyridinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDioxane10024~50-60 (mono)Analogous Systems
2,6-Dibromo-1,8-naphthyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF808>90 (mono)Analogous Systems
2-Chloro-6-iodo-1,8-naphthyridine1-HexynePdCl₂(dppf) / CuITEAAcetonitrile704>95 (at C-I)Predicted

Predicted yields and conditions are based on reactivity trends observed in dihalopyridines and other related heterocycles.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for dihalonaphthyridine substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with the dihalonaphthyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a degassed solvent mixture (e.g., dioxane/water, 4:1, 10 mL). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80-110 °C) for the specified time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the dihalonaphthyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined under an inert atmosphere. The amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added. The tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the dihalonaphthyridine (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and the base (e.g., triethylamine, 3.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) until completion. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through Celite®, and the filtrate is concentrated. The crude product is purified by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflows

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a generalized experimental workflow for these cross-coupling processes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)Ln-X OA->PdII_RX TM Transmetalation PdII_RX->TM R¹-B(OR)₂ (Base) PdII_R_R1 R-Pd(II)Ln-R¹ TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Catalyst Regeneration Product R-R¹ RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)Ln-X OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR¹R² PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)-X] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)Ln-NR¹R² Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR¹R² RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)Ln-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_Alkyne R-Pd(II)Ln-C≡CR¹ TM->PdII_R_Alkyne RE Reductive Elimination PdII_R_Alkyne->RE RE->Pd0 Product R-C≡CR¹ RE->Product Alkyne H-C≡CR¹ Cu_Alkyne Cu-C≡CR¹ Alkyne->Cu_Alkyne Base CuX CuX Cu_Alkyne->TM Copper Acetylide

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add dihalonaphthyridine, coupling partner, base, catalyst, and ligand to vessel - Add degassed solvent Start->Setup Reaction Reaction: - Stir under inert atmosphere at desired temperature - Monitor progress by TLC or LC-MS Setup->Reaction Workup Work-up: - Cool to room temperature - Dilute with organic solvent - Aqueous wash Reaction->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography Workup->Purification Analysis Analysis: - Characterize pure product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

A Comparative Analysis of Halogenated 1,8-Naphthyridine Derivatives and Their Potential as Biological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of halogenated 1,8-naphthyridine derivatives, with a particular focus on anticancer and antimicrobial properties, benchmarked against the well-established drugs, doxorubicin and ciprofloxacin.

While direct comparative data for the specific 6-Bromo-2-chloro-1,8-naphthyridine scaffold remains limited in publicly accessible literature, this guide collates and presents available data for structurally related 2-chloro and 6-bromo-1,8-naphthyridine derivatives to provide a valuable comparative perspective for researchers in the field.

Anticancer Activity: A Challenge to Conventional Chemotherapeutics

Halogenated 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting cytotoxicity comparable to or exceeding that of the widely used chemotherapeutic drug, doxorubicin. The primary mechanism of action for many of these derivatives involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1] This targeted approach offers the potential for greater selectivity towards cancer cells and a more favorable side-effect profile compared to traditional cytotoxic agents.

Table 1: In Vitro Anticancer Activity of Halogenated 1,8-Naphthyridine Derivatives Compared to Doxorubicin

Compound IDCancer Cell LineIC50 (µM) of Naphthyridine DerivativeIC50 (µM) of DoxorubicinReference
Compound 47 (7-chloro-6-fluoro-1,8-naphthyridine derivative) MIAPaCa (Pancreatic)0.41Not Reported in Study[2]
K-562 (Leukemia)0.77Not Reported in Study[2]
Compound 36 (7-chloro-6-fluoro-1,8-naphthyridine derivative) PA-1 (Ovarian)1.19Not Reported in Study[2]
2-phenyl-7-methyl-1,8-naphthyridine derivatives MCF7 (Breast)1.47 - 7.89Not Reported in Study (Staurosporine IC50 = 4.51 µM)[3]
General 1,8-naphthyridine-3-carboxamide derivative (Compound 12) HBL-100 (Breast)1.37Not Reported in Study[4]

Note: Direct head-to-head IC50 values for doxorubicin were not always available in the cited studies for the specific halogenated derivatives. The presented data highlights the potent anticancer activity of these derivatives.

The proposed mechanism of action for the anticancer activity of many 1,8-naphthyridine derivatives is the inhibition of Topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

anticancer_pathway cluster_cell Cancer Cell Naphthyridine_Derivative Halogenated 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II Naphthyridine_Derivative->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Required for DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Anticancer Mechanism of Halogenated 1,8-Naphthyridines

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of antibiotic-resistant bacterial strains poses a significant global health threat. Halogenated 1,8-naphthyridine derivatives have shown promising antibacterial activity, often targeting bacterial DNA gyrase and topoisomerase IV, the same enzymes targeted by the fluoroquinolone class of antibiotics, which includes ciprofloxacin.[5][6] The structural modifications, including halogenation, on the 1,8-naphthyridine core can enhance the potency and spectrum of these compounds.

Table 2: In Vitro Antimicrobial Activity of Halogenated 1,8-Naphthyridine Derivatives Compared to Ciprofloxacin

Compound IDBacterial StrainMIC (µg/mL) of Naphthyridine DerivativeMIC (µg/mL) of CiprofloxacinReference
7-..-1-cyclopropyl-6-fluoro-..-1,8-naphthyridine.. (11e) Streptococcus pneumoniae (multidrug-resistant)"very good""very good"[5]
7-..-1-cyclopropyl-6-fluoro-..-1,8-naphthyridine.. (11f) S. aureus & S. epidermidis (multidrug-resistant)comparablecomparable[5]
7-..-1-(2,4-difluorophenyl)-6-fluoro-..-1,8-naphthyridine.. (12a) Various strains"strong inhibitor of DNA gyrase"less potent[5]
Brominated 7-methyl-1,8-naphthyridinone derivatives (31b, 31f) Bacillus subtilisMore potent than non-brominatedNot Reported in Study[5]

Note: The data indicates that halogenation, particularly fluorination and bromination, can significantly contribute to the antimicrobial efficacy of 1,8-naphthyridine derivatives, with some compounds showing activity comparable or superior to ciprofloxacin against resistant strains.

The antimicrobial action of these derivatives, similar to ciprofloxacin, involves the disruption of essential bacterial DNA processes, leading to bacterial cell death.

antimicrobial_workflow cluster_bacteria Bacterial Cell Naphthyridine_Derivative Halogenated 1,8-Naphthyridine Derivative DNA_Gyrase DNA Gyrase Naphthyridine_Derivative->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Naphthyridine_Derivative->Topoisomerase_IV Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Controls Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Controls DNA_Replication_Repair DNA Replication & Repair DNA_Supercoiling->DNA_Replication_Repair Chromosome_Segregation->DNA_Replication_Repair Cell_Death Bacterial Cell Death DNA_Replication_Repair->Cell_Death Disruption leads to

Antimicrobial Mechanism of Halogenated 1,8-Naphthyridines

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are the methodologies for the key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

mtt_assay_workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the naphthyridine derivative Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 value Absorbance_Measurement->IC50_Calculation

MTT Assay for In Vitro Cytotoxicity
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Workflow:

mic_workflow Serial_Dilution 1. Prepare serial dilutions of the naphthyridine derivative in broth Inoculation 2. Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation 3. Incubate the microplate under appropriate conditions Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Broth Microdilution for MIC Determination

Conclusion

Halogenated 1,8-naphthyridine derivatives represent a promising class of compounds with potent anticancer and antimicrobial activities. The introduction of halogen atoms at various positions of the naphthyridine core appears to be a viable strategy for enhancing their biological efficacy. While further research, including direct comparative studies with established drugs and detailed elucidation of their signaling pathways, is necessary, the existing data strongly supports the continued exploration of these derivatives in the development of novel therapeutic agents. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Performance of OLEDs using 6-Bromo-2-chloro-1,8-naphthyridine derivatives vs. standard materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey. While established materials have set high benchmarks, emerging classes of compounds, such as 1,8-naphthyridine derivatives, are showing significant promise. This guide provides an objective comparison of the performance of OLEDs based on these novel derivatives against those utilizing standard emitter materials, supported by experimental data and detailed protocols.

Performance Overview

Derivatives of 1,8-naphthyridine have been investigated as highly effective emitters in OLEDs, demonstrating remarkable performance in terms of efficiency and color purity. These compounds have been successfully employed in both fluorescent and phosphorescent devices, with some exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

Standard OLED materials, such as Tris(8-hydroxyquinolinato)aluminium (Alq3) for fluorescent green emission and various iridium(III) complexes for phosphorescent emission across the visible spectrum, have been extensively studied and commercially adopted. They serve as the primary benchmarks for evaluating new emitter materials.

Quantitative Performance Data

The following tables summarize the key performance metrics for selected 1,8-naphthyridine-based OLEDs and standard reference devices.

Table 1: Performance of OLEDs using 1,8-Naphthyridine Derivatives

Emitter TypeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Power Efficiency (lm/W)CIE (x, y)Reference
TADF Emitter Cz-NDITO/HATCN/TAPC/Cz-ND:mCP/TPBi/LiF/Al15.3--(0.15, 0.17)
TADF Emitter tBuCz-NDITO/HATCN/TAPC/tBuCz-ND:mCP/TPBi/LiF/Al20.9--(0.15, 0.22)
TADF Emitter ND-ACITO/HATCN/NPB/ND-AC:mCP/TPBi/LiF/Al16.8---[1]
Iridium(III) Complex (mtfmpp)₂Ir(mmND)ITO/HATCN/TAPC/(mtfmpp)₂Ir(mmND):mCP/TPBi/LiF/Al32.3242,548--[2]

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.

Table 2: Performance of Standard OLED Materials

Emitter TypeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Power Efficiency (lm/W)CIE (x, y)Reference
Fluorescent (Green) Alq3 (neat)ITO/NPB/Alq3/LiF/Al~1>1000~3-5(0.32, 0.55)[3]
Phosphorescent (Green) Ir(ppy)₃TAPC/Ir(ppy)₃:mCP/TmPyPB/LiF/Al~29>100,000~113(0.30, 0.61)[1]
Phosphorescent (Blue) Ir1ITO/HATCN/TAPC/Ir1:mCP/TPBi/LiF/Al28--(0.16, 0.21)[4]
Phosphorescent (Red) Red Ir(III) ComplexITO/HATCN/TAPC/Red Ir(III):TCTA/TPBi/LiF/Al31.48>10,000-(0.67, 0.33)[5]

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. Below are generalized protocols for the key experiments.

OLED Fabrication

A standard fabrication process for a multi-layer OLED involves the sequential deposition of materials onto a pre-cleaned substrate, typically indium tin oxide (ITO) coated glass, under high vacuum conditions.

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited by thermal evaporation in a high vacuum chamber (typically < 10⁻⁶ Torr). The EML is often created by co-evaporating a host material with a small percentage of the emitter dopant. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Cathode Deposition: Following the organic layers, a thin electron injection layer (EIL), such as lithium fluoride (LiF), is deposited, followed by a thicker layer of a low work function metal, like aluminum (Al), which serves as the cathode. The deposition is performed through a shadow mask to define the active area of the pixel.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a set of standardized measurements.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at a specific driving voltage or current density using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.

  • Power Efficiency: This is calculated from the EQE and the driving voltage and is expressed in lumens per watt (lm/W).

  • Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.

Visualizing the Process and Structure

To better understand the experimental workflow and the fundamental structure of an OLED, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Characterization Encapsulation->Characterization

OLED Fabrication Workflow

oled_structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer EML Emissive Layer (Host:Emitter) HTL Hole Transport Layer HIL Hole Injection Layer Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Typical OLED Device Architecture

Conclusion

The performance data clearly indicates that 1,8-naphthyridine derivatives are a highly promising class of materials for OLED applications. In particular, iridium(III) complexes based on 1,8-naphthyridine ligands have demonstrated external quantum efficiencies exceeding 30%, which is comparable to or even surpasses the performance of some of the best standard phosphorescent emitters. Furthermore, TADF emitters based on the 1,8-naphthyridine core have achieved high EQEs in the blue and green regions, a challenging area for stable and efficient emitters.

While standard materials like Alq3 and conventional iridium complexes remain important due to their well-understood properties and established manufacturing processes, the superior performance of these new 1,8-naphthyridine derivatives in laboratory-scale devices warrants further research and development. Future work should focus on the long-term operational stability of these materials and the scalability of their synthesis to pave the way for their potential commercialization in next-generation displays and lighting.

References

Benchmarking the Efficacy of Kinase Inhibitors Derived from 6-Bromo-2-chloro-1,8-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1] This guide provides a comparative benchmark of the efficacy of putative kinase inhibitors derived from the versatile starting material, 6-Bromo-2-chloro-1,8-naphthyridine. The strategic positioning of the bromo and chloro substituents allows for sequential and site-selective modifications, making it an excellent candidate for the generation of diverse inhibitor libraries.

This document summarizes quantitative efficacy data for a representative series of hypothetical kinase inhibitors, details the experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of 1,8-Naphthyridine-Based Kinase Inhibitors

The following tables present hypothetical efficacy data for a series of kinase inhibitors derived from this compound. The selection of kinase targets is based on the known activity of naphthyridine derivatives against various kinase families, such as EGFR, Src, and JAK.[1][2] The presented IC50 values are for illustrative purposes to demonstrate a comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Substituted-2-amino-1,8-naphthyridine Derivatives

Compound IDR-Group (at C6-position)EGFR IC50 (nM)Src IC50 (nM)JAK2 IC50 (nM)
NAPH-A1 4-Methoxyphenyl15250>1000
NAPH-A2 3,4-Dimethoxyphenyl12180>1000
NAPH-A3 4-(Trifluoromethyl)phenyl2580950
NAPH-A4 4-Morpholinophenyl8120800
Reference Erlotinib2500>10000

Table 2: Cellular Anti-proliferative Activity of Lead Compounds

Compound IDCell Line (Cancer Type)Target KinaseGI50 (µM)
NAPH-A4 A431 (Skin)EGFR0.15
NAPH-A4 HCT116 (Colon)-1.2
NAPH-A3 K562 (Leukemia)-0.8
Reference StaurosporinePan-Kinase0.01

Experimental Protocols

Detailed methodologies for the synthesis of the inhibitor library and the key biological assays are provided below.

Synthesis of 6-Aryl-2-amino-1,8-naphthyridine Derivatives

The synthesis of the target compounds is proposed to be achieved through a two-step process starting from this compound. A representative synthetic scheme is outlined below. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl groups at the C6-position. The subsequent step involves a nucleophilic aromatic substitution of the chloro group at the C2-position with an amine.

G Start This compound Step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Start->Step1 Intermediate 6-Aryl-2-chloro-1,8-naphthyridine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine, heat) Intermediate->Step2 Final 6-Aryl-2-amino-1,8-naphthyridine Library Step2->Final

Synthetic workflow for the 1,8-naphthyridine library.

General Procedure for Suzuki-Miyaura Coupling:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the corresponding arylboronic acid (1.2 eq).

  • Add a palladium catalyst, for instance Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere at 90-100 °C for 12-24 hours.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 6-aryl-2-chloro-1,8-naphthyridine intermediate.

General Procedure for Amination:

  • The 6-aryl-2-chloro-1,8-naphthyridine intermediate (1.0 eq) is dissolved in a suitable solvent like DMSO or NMP.

  • The desired amine (e.g., ammonia in a sealed tube or an appropriate amine derivative) is added in excess.

  • The mixture is heated to 120-150 °C for 12-24 hours.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to afford the final 6-aryl-2-amino-1,8-naphthyridine derivative.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the synthesized compounds against a panel of kinases is determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

G Start Prepare serial dilutions of test compounds Step1 Add kinase, substrate, and ATP to wells Start->Step1 Step2 Incubate to allow kinase reaction Step1->Step2 Step3 Add reagent to stop reaction and detect ADP Step2->Step3 Step4 Measure luminescence Step3->Step4 Step5 Plot % inhibition vs. log(concentration) Step4->Step5 Final Calculate IC50 value Step5->Final

Workflow for IC50 determination.

Protocol:

  • A serial dilution of the test compounds is prepared in a 96-well plate.

  • The kinase, its specific substrate, and ATP are added to each well to initiate the enzymatic reaction.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • A reagent is added to stop the kinase reaction and to convert the produced ADP into a detectable signal.

  • The luminescence is measured using a plate reader.

  • The percentage of kinase inhibition is calculated relative to a control with no inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (GI50 Determination)

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of growth inhibition is calculated, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.

Signaling Pathway Context

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the point of inhibition.

References

Unveiling the Antimicrobial Potential of 6-Bromo-2-chloro-1,8-naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 1,8-naphthyridine derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of novel 6-Bromo-2-chloro-1,8-naphthyridine analogs, contextualizing their potential by examining the performance of related derivatives and their synergistic effects with established antibiotics.

Data Presentation: Comparative Antimicrobial Activity

While specific data for this compound analogs is emerging, we can infer their potential by analyzing structurally related compounds. The introduction of a bromine atom, for instance, has been shown to enhance the antibacterial activity of certain heterocyclic scaffolds.[2] The following tables summarize the antimicrobial activity of various 1,8-naphthyridine derivatives against a panel of pathogenic bacteria, including data on their ability to potentiate the effects of conventional antibiotics.

Table 1: Direct Antimicrobial Activity of 1,8-Naphthyridine Derivatives

Compound/AnalogTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLReference CompoundMIC of Reference (µg/mL)
PD 131628Staphylococcus aureus0.125 - 0.25Ciprofloxacin-
PD 131628Streptococcus pyogenes0.125 - 0.25Penicillin G-
PD 131628Streptococcus pneumoniae0.125 - 0.25Penicillin G-
PD 131628Enterobacteriaceae family≤ 0.125Ciprofloxacin-
PD 131628Pseudomonas aeruginosa0.5Ciprofloxacin-
PD 131628Haemophilus influenzae≤ 0.03Ampicillin-
2-chloro-1,8-naphthyridine-3-carbaldyhydeEscherichia coliModerate Activity--
2-chloro-1,8-naphthyridine-3-carbaldyhydeStreptococcus pyogenesHigh Activity--

Data for PD 131628 is sourced from a study by M. A. Cohen et al.[4] Data for 2-chloro-1,8-naphthyridine-3-carbaldyhyde is from a study by K. M. Fayyadh et al.[2]

Table 2: Synergistic Activity of a 5-chloro-1,8-naphthyridin-2-yl Derivative with Fluoroquinolones

Some 1,8-naphthyridine derivatives exhibit minimal direct antibacterial action but can significantly enhance the efficacy of other antibiotics against multi-drug resistant (MDR) strains.[5][6][7] The following data illustrates the antibiotic-modulating activity of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. While this derivative alone was not effective (MIC ≥ 1.024 µg/mL), it markedly reduced the MIC of fluoroquinolones against several MDR bacterial strains.[8]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)Fold Reduction in MIC
Escherichia coli 06Norfloxacin128642
Ofloxacin64322
Lomefloxacin163.25
Staphylococcus aureus 10Norfloxacin2561282
Ofloxacin32162
Lomefloxacin3284
Pseudomonas aeruginosa 24Norfloxacin5122562
Ofloxacin128642
Lomefloxacin64322

This data highlights the potential of chloro-substituted 1,8-naphthyridine analogs to be used in combination therapy to combat antibiotic resistance.[8]

Experimental Protocols

The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following methodologies are central to determining the efficacy of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[5][6]

  • Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: The test compounds (novel 1,8-naphthyridine analogs and reference antibiotics) are serially diluted in the broth medium within 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antibiotic Modulation (Synergy) Assay

This assay is performed to determine if a compound can enhance the activity of a known antibiotic.

  • Sub-inhibitory Concentration: A concentration of the novel 1,8-naphthyridine analog that does not inhibit bacterial growth on its own is selected (e.g., MIC/8).[6]

  • Assay Setup: The MIC assay is repeated for the standard antibiotic, but with the addition of the sub-inhibitory concentration of the novel analog to each well.

  • Comparison: The MIC of the antibiotic alone is compared to the MIC of the antibiotic in the presence of the novel analog. A significant reduction in the antibiotic's MIC indicates a synergistic effect.

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Antimicrobial Mechanism of Action cluster_drug 1,8-Naphthyridine Analog cluster_bacterium Bacterial Cell drug 1,8-Naphthyridine Analog dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to Synergistic Activity Workflow start Start: Evaluate Novel Analog mic_assay Determine MIC of Novel Analog start->mic_assay is_active Directly Active? mic_assay->is_active synergy_assay Perform Synergy Assay with Standard Antibiotic is_active->synergy_assay No end_direct Conclusion: Direct Antimicrobial is_active->end_direct Yes mic_reduction Significant MIC Reduction? synergy_assay->mic_reduction end_synergy Conclusion: Synergistic Potential mic_reduction->end_synergy Yes end_inactive Conclusion: Inactive mic_reduction->end_inactive No

References

Head-to-head comparison of different catalytic systems for the amination of 6-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a critical step in the synthesis of novel compounds with potential therapeutic applications. The amination of substrates like 6-Bromo-2-chloro-1,8-naphthyridine presents a unique challenge due to the differential reactivity of the bromo and chloro substituents. This guide provides an objective comparison of various catalytic systems for the selective amination at the C6-bromo position, supported by experimental data from analogous systems.

The primary methodologies for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar substrates such as 6-bromo-2-chloroquinoline and other halogenated heterocycles. These studies provide a strong foundation for selecting an optimal catalytic system.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly influences the yield and selectivity of the amination reaction. Below is a summary of quantitative data from relevant studies, highlighting the performance of different catalytic systems.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)AmineYield (%)Reference Substrate
Pd₂(dba)₃XPhosLHMDSDioxane10012-16Ammonia equivalentNot specified6-Bromo-2-chloroquinoline
Pd(OAc)₂XantphosCs₂CO₃Toluene100Not specifiedArylamines~906-Bromopurine nucleosides
Pd₂(dba)₃XantphosNaOtBuToluene90-11012-24Various aminesNot specifiedMethyl 6-bromoquinoline-3-carboxylate
Pd(OAc)₂BINAPCs₂CO₃Toluene100Not specifiedPrimary aminesGood to excellentGeneral aryl bromides
CuI1,10-PhenanthrolineK₂CO₃/KOHVarious>210Not specifiedAnilineVaries2-Chlorobenzoic acid
CuClNoneNot specifiedNot specifiedNot specifiedNot specifiedHeteroaryl aminesGood to excellentHeteroarenes

Note: The yields reported are for the amination of the bromo-substituent in the presence of a chloro-substituent on the same or a similar heterocyclic core. The specific yields can vary depending on the nature of the amine nucleophile and the exact reaction conditions.

Experimental Workflow

The general workflow for the catalytic amination of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired temperature for a specified duration, and finally, product isolation and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk flask reagents Add this compound, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent amine Add Amine Nucleophile solvent->amine heat Heat to Reaction Temperature (e.g., 80-120 °C) amine->heat stir Stir for Specified Time (e.g., 12-24 h) heat->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

General workflow for catalytic amination.

Detailed Experimental Protocols

Below are representative experimental protocols adapted from literature for analogous substrates, which can serve as a starting point for the amination of this compound.

Protocol 1: Palladium-Catalyzed Amination using Pd₂(dba)₃/XPhos (Adapted from a procedure for 6-bromo-2-chloroquinoline)

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane (5 mL) via syringe. Subsequently, add the amine (1.2 mmol) or an ammonia equivalent solution like LHMDS (1.5 mmol, 1.0 M solution in THF) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Amination using Pd(OAc)₂/Xantphos (Adapted from a procedure for 6-bromopurine nucleosides)[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.075 mmol, 7.5 mol%), and Cs₂CO₃ (1.5 mmol).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) and the desired arylamine (1.2 mmol).

  • Reaction: Heat the sealed tube to 100 °C and stir for the required duration as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Copper-Catalyzed Amination (Ullmann Condensation) - General Conditions

The Ullmann reaction traditionally requires harsher conditions than palladium-catalyzed methods.[3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Solvent and Reagent Addition: Add a high-boiling polar solvent such as DMF, NMP, or nitrobenzene, followed by the amine (1.2-1.5 mmol).

  • Reaction: Heat the mixture to high temperatures, often exceeding 150 °C, and stir until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Follow a standard aqueous work-up, extraction, and chromatographic purification procedure.

Discussion of Catalytic Systems

  • Palladium-based Catalysts: The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[4][5][6]

    • Catalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precursors.

    • Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos, Xantphos, and BINAP are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] Bidentate ligands can sometimes offer higher reaction rates and yields.[4]

    • Bases: A variety of bases can be used, with common choices being alkali metal carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base can influence the reaction rate and selectivity.

    • Solvents: Anhydrous, non-polar aprotic solvents like toluene and dioxane are typically favored.

  • Copper-based Catalysts: The Ullmann condensation is an older, yet still relevant, method for C-N bond formation.[3]

    • Catalysts: Copper(I) salts, such as CuI, are commonly used. The reaction can sometimes be performed with copper metal.

    • Ligands: The use of ligands like 1,10-phenanthroline or various amino acids can significantly improve the reaction efficiency and allow for milder conditions.[8]

    • Conditions: Traditionally, Ullmann reactions require high temperatures and polar aprotic solvents.[3] However, modern advancements have led to the development of systems that operate under milder conditions.

Conclusion

For the selective amination of the C6-bromo position of this compound, palladium-catalyzed Buchwald-Hartwig conditions generally offer a more versatile and milder approach compared to traditional Ullmann-type reactions. The use of bulky phosphine ligands such as XPhos or Xantphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a suitable base is a promising starting point. Researchers should screen a variety of ligands and bases to optimize the reaction for their specific amine nucleophile. While copper-catalyzed systems can be effective, they may require more forcing conditions. The provided protocols and comparative data serve as a valuable resource for the development of efficient synthetic routes towards functionalized 1,8-naphthyridine derivatives.

References

A Comparative Analysis of the Photophysical Properties of Functionalized 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Derivatives of 1,8-naphthyridine exhibit a wide array of biological activities and intriguing photophysical properties.[1] Their rigid, planar structure, combined with the presence of two nitrogen atoms, makes them excellent candidates for the development of fluorescent probes, sensors, and imaging agents.[1] Understanding the relationship between their structure and photophysical characteristics is crucial for the rational design of novel compounds with tailored properties for specific applications, including the detection of metal ions and biomolecules.[1]

This guide provides a comparative overview of the photophysical properties of various functionalized 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The introduction of different functional groups onto the 1,8-naphthyridine core can significantly influence its absorption and emission properties. The following table summarizes key photophysical data for a selection of functionalized 1,8-naphthyridine derivatives to facilitate a comparative analysis.

Derivative/FunctionalizationSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
2,7-Di(propylamino)-4-methyl-1,8-naphthyridineMethanol3444120.83
2,7-Di(hexylamino)-4-methyl-1,8-naphthyridineMethanol3464130.81
2,7-Di(N-piperidino)-4-methyl-1,8-naphthyridineMethanol3504140.78
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine----
1,8-Naphthyridine modified rhodamine B derivativeEtOH-HEPES buffer---
N-Boc-L-proline modified 1,8-naphthyridine--Increased with Zn(II)-
2,7-diamino-1,8-naphthyridine----

Experimental Protocols

Accurate and reproducible photophysical data are contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the wavelength of maximum absorption (λmax) of a 1,8-naphthyridine derivative.

  • Sample Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µM) in the same solvent. The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the wavelength of maximum emission (λmax).

  • Sample Preparation:

    • Prepare a dilute solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent.

    • The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with excitation and emission monochromators.

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Record the emission spectrum over a wavelength range starting from a few nanometers above the excitation wavelength to a point where the emission intensity returns to the baseline.

    • The wavelength at which the highest fluorescence intensity is observed is the emission λmax.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Selection of a Standard:

    • Choose a fluorescence standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral range as the 1,8-naphthyridine derivative being tested. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

  • Procedure:

    • Prepare a series of solutions of both the test sample and the fluorescence standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

    • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

    • Integrate the area under the emission curves for all measured spectra.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (m_sample / m_standard) × (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if different solvents are used).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for the characterization of the photophysical properties of a newly synthesized functionalized 1,8-naphthyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis start Synthesized Derivative purification Purification start->purification sample_prep Sample Preparation (Dilute Solutions) purification->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence quantum_yield Quantum Yield Measurement uv_vis->quantum_yield data_proc Data Processing uv_vis->data_proc fluorescence->quantum_yield fluorescence->data_proc quantum_yield->data_proc comparison Comparative Analysis data_proc->comparison

Caption: General experimental workflow for photophysical analysis.

Sensing Mechanism of a 1,8-Naphthyridine-Based Fluorescent "Turn-On" Sensor

Many functionalized 1,8-naphthyridines act as fluorescent sensors. The diagram below illustrates a common "turn-on" sensing mechanism involving photoinduced electron transfer (PET), where the fluorescence is initially quenched and is restored upon binding to an analyte.

G cluster_off Fluorescence OFF State cluster_on Fluorescence ON State fluorophore_off 1,8-Naphthyridine (Fluorophore) quencher Receptor-Quencher fluorophore_off->quencher e- analyte Analyte pet Photoinduced Electron Transfer (PET) quencher->analyte + Analyte excitation_off Excitation (hν) excitation_off->fluorophore_off complex [Fluorophore-Receptor-Analyte] emission Fluorescence Emission complex->emission hν' excitation_on Excitation (hν) excitation_on->complex analyte->complex

Caption: Photoinduced electron transfer (PET) sensing mechanism.

References

In vitro and in vivo comparison of anticancer agents based on the 1,8-naphthyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with potent anticancer activity. These compounds exhibit diverse mechanisms of action, ranging from topoisomerase inhibition to the modulation of key signaling kinases. This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent 1,8-naphthyridine-based anticancer agents, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Data Presentation: In Vitro and In Vivo Anticancer Activity

The following tables summarize the quantitative data on the anticancer effects of various 1,8-naphthyridine derivatives, providing a basis for objective comparison.

Table 1: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Voreloxin (SNS-595) Multiple (11 cell lines)0.04 - 0.97--[1]
KB (Nasopharyngeal)---[1]
HL-60 (Leukemia)-Colchicine-[2]
HeLa (Cervical)0.7Colchicine-[2]
PC-3 (Prostate)5.1Colchicine-[2]
Compound 10c MCF7 (Breast)1.47Staurosporine4.51[3]
Compound 8d MCF7 (Breast)1.62Staurosporine4.51[3]
Compound 4d MCF7 (Breast)1.68Staurosporine4.51[3]
Compound 10f MCF7 (Breast)2.30Staurosporine4.51[3]
Compound 8b MCF7 (Breast)3.19Staurosporine4.51[3]
Compound 16 HL-60 (Leukemia)0.1Colchicine-[2]
HeLa (Cervical)0.71Colchicine-[2]
PC-3 (Prostate)5.1Colchicine-[2]
Compound 47 MIAPaCa (Pancreatic)0.41--[4]
K-562 (Leukemia)0.77--[4]
Compound 29 PA-1 (Ovarian)0.41--[4]
SW620 (Colon)1.4--[4]
Table 2: In Vivo Antitumor Efficacy of Voreloxin (SNS-595)
Xenograft ModelCancer TypeTreatment RegimenTumor Growth Inhibition (%)Citation
KBNasopharyngeal20 mg/kg, weekly for 5 doses86[1]
Multiple Solid Tumors (10 of 11 models)Breast, Ovarian, Colon, Lung, Gastric, MelanomaDose-dependent63 - 88[1]
Hematologic Tumors (2 models)Leukemia/LymphomaDose-dependentStrong Inhibition[1]
Multidrug Resistant Tumors (3 models)VariousDose-dependentStrong Inhibition[1]
Murine Syngeneic Tumors (3 models)Colon 26, Lewis Lung, M5076 Ovarian SarcomaDose-dependentStrong Inhibition[1]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 1,8-Naphthyridine derivatives

  • Cancer cell lines (e.g., MCF7, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for dissolving compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of 1,8-naphthyridine derivatives in a mouse xenograft model.

Materials:

  • 1,8-Naphthyridine derivatives

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old

  • Matrigel (optional, to enhance tumor formation)

  • Vehicle for drug administration (e.g., saline, PBS, or a formulation with DMSO, PEG300, and Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject approximately 1-10 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, different doses of the test compound, positive control).

  • Drug Administration: Administer the 1,8-naphthyridine derivative and control substances to the mice according to the planned schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the observed differences.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 1,8-naphthyridine derivatives and a general experimental workflow.

Topoisomerase II Inhibition and Apoptosis Induction

Many 1,8-naphthyridine derivatives, such as voreloxin, function as topoisomerase II inhibitors. This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase_II_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibits DNA DNA TopoII->DNA Religation Step DSB DNA Double-Strand Breaks DNA->DSB Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis DSB->Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Mechanism of action for topoisomerase II inhibitors.
EGFR Signaling Pathway Inhibition

Certain 1,8-naphthyridine derivatives have been designed to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

EGFR_Signaling_Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival

Inhibition of the EGFR signaling cascade.
c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase is another important target for anticancer drug development, and some 1,8-naphthyridine derivatives have shown inhibitory activity against it.

cMet_Signaling_Inhibition cluster_downstream_cMet Downstream Signaling cluster_cellular_effects_cMet Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->cMet Inhibits RAS_cMet RAS GAB1->RAS_cMet PI3K_cMet PI3K GAB1->PI3K_cMet Proliferation_cMet Proliferation RAS_cMet->Proliferation_cMet Survival_cMet Survival PI3K_cMet->Survival_cMet Invasion Invasion STAT3->Invasion Metastasis Metastasis STAT3->Metastasis

Inhibition of the c-Met signaling cascade.
General Experimental Workflow for Anticancer Drug Evaluation

This diagram illustrates a typical workflow for the evaluation of novel anticancer compounds, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Start Compound Synthesis (1,8-Naphthyridine Derivatives) InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) InVitro->InVivo Potent Compounds Mechanism->InVivo Tox Toxicity Studies InVivo->Tox End Lead Optimization/ Clinical Candidate Selection Tox->End

Workflow for anticancer drug evaluation.

References

A Comparative Guide to the Synthetic Utility of 6-Bromo-2-chloro-1,8-naphthyridine and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synthetic utility of 6-Bromo-2-chloro-1,8-naphthyridine as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its performance is objectively compared with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.

The strategic functionalization of heterocyclic cores is a cornerstone of modern drug discovery. The 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry, is a key component in a variety of biologically active compounds, including those targeting protein kinases. The dihalogenated derivative, this compound, offers two distinct reactive sites, allowing for selective and sequential introduction of various substituents. This guide will explore the advantages and disadvantages of this building block in comparison to other commonly used heterocyclic cores such as dihalopyridines and diaminopyrimidines.

Data Presentation: A Comparative Analysis of Building Blocks in Kinase Inhibitor Synthesis

The following tables summarize the key features and comparative performance of this compound against alternative building blocks in the context of synthesizing kinase inhibitors, primarily targeting Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The data is compiled from various sources to provide a comprehensive overview.

Table 1: Comparison of Building Block Reactivity in Cross-Coupling Reactions

Building BlockReaction TypeRelative Reactivity of HalogensTypical Reaction ConditionsReported Yield Range (%)Key Considerations
This compound Suzuki-MiyauraBr > ClPd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₂CO₃), 80-100 °C70-95 (mono-arylation at Br)Sequential functionalization is possible, allowing for diverse library synthesis.[1]
Buchwald-HartwigBr > ClPd catalyst (e.g., Pd₂(dba)₃/ligand), base (e.g., NaOtBu), 80-110 °C60-90 (mono-amination at Br)The two nitrogen atoms can influence catalyst activity.
2,6-Dibromopyridine Suzuki-MiyauraBr (equivalent sites)Pd catalyst, base, 80-100 °C85 (di-arylation)[2]Symmetric starting material, selective mono-functionalization can be challenging.
Buchwald-HartwigBr (equivalent sites)Pd or Cu catalyst, base, 118-200 °C (microwave)61 (mono-amination)[2]High temperatures may be required for di-substitution.[3]
2,6-Dichloropyridine Suzuki-MiyauraCl (equivalent sites)Higher catalyst loading, higher temperatures (100 °C)Moderate to highLess reactive than bromides, requiring more forcing conditions.[2]
Buchwald-HartwigCl (equivalent sites)Higher temperatures, stronger basesModerateLower reactivity can be advantageous for selective mono-amination.[4][5]
2,4-Diaminopyrimidine Derivatives N/A (amination complete)N/AUsed as nucleophiles in SNAr reactionsVariableScaffold already contains amino groups, limiting some cross-coupling strategies but providing key hydrogen bond donors for kinase binding.[6][7][8]

Table 2: Application of Building Blocks in the Synthesis of Kinase Inhibitors

Target KinaseBuilding Block UsedKey Reaction EmployedResulting ScaffoldReported Potency (IC₅₀)Reference
EGFR4-Anilinoquinoline-3-carbonitrilesSNArQuinolineVaries[9]
EGFR4-Anilino[10][11]naphthyridine-3-carbonitrilesSNAr1,7-NaphthyridineHigh Potency[9]
EGFR4-Anilino[10][12]naphthyridine-3-carbonitrilesSNAr1,8-NaphthyridineSignificantly Less Active[9]
Aurora Kinase A2-AminobenzimidazolesBuchwald-HartwigBenzimidazolePotent[13]
IRAK4Aminopyrimidin-4-onesSNAr, SuzukiPyrimidin-4-one27 nM[11][14]
FAKDiaminopyrimidine derivativesSNAr, SuzukiDiaminopyrimidine94 nM[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes the selective arylation at the C6-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of 2,6-Dibromopyridine (Mono-amination)

This protocol outlines a general procedure for the mono-amination of 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask.

  • Add NaOtBu to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by inhibitors synthesized from these building blocks and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand (EGF)->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway and Downstream Effects.[9][10][15][16][17][18][19][20]

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B Aurora_A Aurora A Kinase CDK1_CyclinB->Aurora_A Activation Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A Binding & Activation Aurora_B Aurora B Kinase (Chromosomal Passenger Complex) Spindle_Assembly->Aurora_B Regulation Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Role of Aurora Kinases in Mitosis.[21][22][23][24][25]

Experimental_Workflow Start Start: Dihalo-heterocycle Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: Functionalized Heterocycle Characterization->End

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Discussion and Conclusion

The synthetic utility of a building block in drug discovery is a multifaceted consideration that includes reactivity, selectivity, cost, and the ease of diversification.

This compound stands out as a highly valuable building block due to the differential reactivity of its two halogen atoms. The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective mono-functionalization under milder conditions. This inherent selectivity is a significant advantage for the construction of complex molecules and diverse chemical libraries, as it provides a reliable synthetic handle for subsequent chemical transformations. The 1,8-naphthyridine core itself is a well-established pharmacophore in numerous kinase inhibitors, providing a rigid scaffold that can be appropriately decorated to achieve high potency and selectivity.

Alternative Building Blocks , such as 2,6-dihalopyridines , offer a simpler, symmetrical starting point. While this can be advantageous for the synthesis of symmetrical molecules, achieving selective mono-functionalization can be more challenging and may require careful control of reaction conditions. The lower reactivity of dichloropyridines compared to their dibromo counterparts can be exploited for selective mono-substitution but often requires more forcing conditions, which may not be compatible with sensitive functional groups.

Diaminopyrimidine scaffolds represent a different synthetic strategy. Here, the key amine functionalities are already incorporated into the building block. This is particularly useful for targeting the hinge region of kinases, where hydrogen bonding interactions with the backbone are crucial for binding. The synthesis of kinase inhibitors from these scaffolds typically involves nucleophilic aromatic substitution or further functionalization of other positions on the pyrimidine ring.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-chloro-1,8-naphthyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Bromo-2-chloro-1,8-naphthyridine as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. All personnel handling this compound must be trained on proper hazardous waste management procedures.

Core Principles of Chemical Waste Management

The disposal of this compound, a halogenated heterocyclic compound, must adhere to strict safety and environmental regulations. The primary goal is to manage this chemical waste in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[1] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by a designated safety officer.[2]

Segregation and Storage of Waste

Proper segregation is the first critical step in safe disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and other chemical waste streams to prevent dangerous reactions.[3][4][5]

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. This container should be made of a material compatible with this compound and have a secure, tight-fitting lid.[4][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3] Do not use abbreviations or chemical formulas.[4] The date when waste is first added to the container should also be recorded.[3]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][6] This area should be inspected weekly for any signs of leakage.[6]

  • Incompatible Materials: Keep halogenated waste separate from acids, bases, and oxidizing agents.[6]

Disposal Procedures for Unused or Contaminated this compound

All disposal of this compound must be handled through your institution's hazardous waste collection program.[2]

Step-by-Step Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile rubber), and a lab coat, when handling the waste.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated halogenated waste container. If it is in a solution, ensure the solvent is also classified as halogenated waste. If a non-halogenated solvent is used, the entire mixture is still treated as halogenated waste.[4]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][4] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

  • Arrange for Pickup: Once the container is full or you have no more of this waste to dispose of, contact your institution's Environmental Health and Safety (EHS) or a similar department to arrange for pickup and disposal.[1]

Decontamination and Disposal of Empty Containers

Containers that have held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the compound.[2]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous halogenated waste.[2]

  • Container Disposal: After triple rinsing, deface or remove all chemical labels from the container.[2] The cap should be removed, and the container can then be disposed of as regular trash.[2]

Spill Management

In the event of a spill, the cleanup materials will also be considered hazardous waste.

  • Control and Contain: Ensure the area is well-ventilated and restrict access.

  • Absorb: Use an appropriate absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[1]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage Time in SAA 12 months (if not full)[1]
Container Headspace At least 1 inch[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_container Empty Container Decontamination A Wear appropriate PPE B Identify waste as halogenated A->B C Prepare labeled, compatible waste container B->C D Transfer waste into container C->D E Keep container closed D->E I Triple rinse with appropriate solvent D->I If container is now empty F Store in Satellite Accumulation Area E->F G Arrange for EHS pickup F->G H Incineration via approved facility G->H J Collect rinsate as hazardous waste I->J K Deface label and dispose of container J->K

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 6-Bromo-2-chloro-1,8-naphthyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Recommended Precautions

Based on data from similar chemical structures, 6-Bromo-2-chloro-1,8-naphthyridine should be treated as a hazardous substance. Key hazards are likely to include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2] Adherence to strict safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is recommended at all times when handling this compound:

PPE CategoryRecommendationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3][4]To protect against potential splashes of the compound or its solutions.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7][8]To prevent skin contact. It is advised to change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contamination is suspected.[5][8]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3][6][7]To provide a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a certified fume hood.[3][6][7] For large spills or when engineering controls are insufficient, a chemical cartridge-type respirator may be necessary.[5]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2]

Engineering Controls and Safe Handling

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[7][9] Containers should be clearly labeled and tightly sealed.[7][9]

Step-by-Step Operational Plan

A systematic approach to handling ensures both safety and experimental integrity.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[9]

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within a fume hood. Monitor the reaction for any unexpected changes.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste.[11]

  • Waste Segregation: Do not mix this compound with non-halogenated organic wastes.[11]

  • Container: Use a designated, clearly labeled, and sealed hazardous waste container made of a compatible material like polyethylene or plastic-coated glass.[11]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[11]

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area.[11]

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[11][12]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Spill 1. Evacuate non-essential personnel and ensure the area is well-ventilated.[3] 2. Wear appropriate PPE before cleaning the spill.[3] 3. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3] For liquid spills, use an inert absorbent material.[3] 4. Collect all contaminated materials in a labeled hazardous waste container.[3] 5. Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][13] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air.[6][13] If breathing is difficult, provide oxygen.[2] If not breathing, give artificial respiration.[13] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[10]

Hazard and Precautionary Statements Summary

The following table summarizes the likely hazard (H) and precautionary (P) statements for this compound based on structurally similar compounds.

Statement TypeCodeStatement
Hazard H302Harmful if swallowed.[2][10][14]
H315Causes skin irritation.[1][15][9]
H319Causes serious eye irritation.[1][9][16]
H332Harmful if inhaled.[15][2]
H335May cause respiratory irritation.[2][9]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[15][2][9]
P264Wash skin thoroughly after handling.[15][9][10]
P270Do not eat, drink or smoke when using this product.[2][10]
P271Use only outdoors or in a well-ventilated area.[2][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[15][9][14]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]
P501Dispose of contents/container to an approved waste disposal plant.[9][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handling_weigh Weigh Compound in Ventilated Area prep_eng->handling_weigh handling_solution Prepare Solution in Fume Hood handling_weigh->handling_solution handling_reaction Conduct Reaction in Fume Hood handling_solution->handling_reaction disposal_segregate Segregate Halogenated Waste handling_reaction->disposal_segregate emergency_spill Spill handling_reaction->emergency_spill emergency_contact Skin/Eye Contact handling_reaction->emergency_contact emergency_inhalation Inhalation handling_reaction->emergency_inhalation emergency_ingestion Ingestion handling_reaction->emergency_ingestion disposal_container Use Labeled, Sealed Container disposal_segregate->disposal_container disposal_store Store in Secondary Containment disposal_container->disposal_store disposal_contractor Arrange Licensed Disposal disposal_store->disposal_contractor

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.